molecular formula C20H20O5 B200962 3a-Epiburchellin CAS No. 38276-59-4

3a-Epiburchellin

カタログ番号: B200962
CAS番号: 38276-59-4
分子量: 340.4 g/mol
InChIキー: SOLJFAQVSWXZEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3a-Epiburchellin is a neolignan, a class of secondary plant metabolites structurally characterized by two linked arylpropanoid units . This compound is isolated from natural botanical sources such as the herbs of Ocotea cymbarum . With the molecular formula C20H20O5 and a molecular weight of 340.37 g/mol , this compound is part of a group of related structures that includes burchellin and futoenone, which feature a hydrobenzofuran skeleton . The compound is supplied with high purity, typically ranging from 95% to 99%, and is identified using advanced analytical techniques including Mass Spectrometry and NMR, ensuring consistency and reliability for research applications . As a neolignan, this compound is of significant interest in the field of phytochemistry for the biomimetic synthesis of complex natural products and the study of plant-derived chemical structures . This product is intended for research purposes and is not for diagnostic or therapeutic use. It is strictly labeled "For Research Use Only" and must not be administered to humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLJFAQVSWXZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959203
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112156-46-4, 38276-59-4
Record name 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112156-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Burchellin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Burchellin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 3a-Epiburchellin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3a-Epiburchellin is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and current understanding of this compound. While specific experimental protocols for the synthesis and isolation of this compound are not extensively detailed in publicly available literature, this document outlines general methodologies for the manipulation of related neolignan compounds. Furthermore, this guide addresses the current knowledge gap regarding the specific biological activities and associated signaling pathways of this compound, highlighting areas for future research and drug discovery initiatives.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155551-61-4Proactive Molecular Research
Molecular Formula C₂₀H₂₀O₅-
Molecular Weight 340.37 g/mol -

Note: Data for this table is limited due to the scarcity of public information on this specific compound.

Spectroscopic Data

A thorough search of scientific databases did not yield specific 1H or 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. This information is critical for the unambiguous confirmation of its chemical structure and for quality control in synthetic and isolation processes. Researchers investigating this compound would need to perform their own NMR analysis upon successful isolation or synthesis.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from a specific natural source or its total synthesis have not been published. However, general methodologies employed for the isolation and synthesis of benzofuranoid neolignans can be adapted for this purpose.

General Isolation Protocol for Neolignans from Plant Material

The isolation of neolignans typically involves the extraction of dried and powdered plant material with organic solvents of increasing polarity, followed by chromatographic separation.

Workflow for Neolignan Isolation

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Fractions Purified Fractions TLC_Analysis->Purified_Fractions Crystallization Crystallization / HPLC Purified_Fractions->Crystallization Pure_Compound Pure Neolignan Crystallization->Pure_Compound

Caption: General workflow for the isolation of neolignans.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., from the Burchellia genus) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Fractionation: The resulting crude extracts are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the mixture into fractions.

  • Purification: Fractions containing compounds with similar retention factors on Thin Layer Chromatography (TLC) are pooled and further purified using techniques such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or crystallization to yield the pure neolignan.

General Synthetic Approach for Benzofuranoid Neolignans

The synthesis of the benzofuran core of neolignans can be achieved through various organic reactions. A common strategy involves the coupling of phenolic precursors.

Conceptual Synthetic Pathway

Synthesis_Pathway Starting_Materials Phenolic Precursors Coupling_Reaction Oxidative Coupling or Cross-Coupling Reaction Starting_Materials->Coupling_Reaction Intermediate Coupled Intermediate Coupling_Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Benzofuran_Core Benzofuran Core Cyclization->Benzofuran_Core Functional_Group_Manipulation Functional Group Manipulation Benzofuran_Core->Functional_Group_Manipulation Target_Molecule Target Neolignan Functional_Group_Manipulation->Target_Molecule

Caption: A conceptual pathway for the synthesis of benzofuranoid neolignans.

Methodology:

  • Precursor Synthesis: The synthesis begins with the preparation of appropriately substituted phenolic starting materials.

  • Coupling Reaction: These precursors are then coupled using methods such as oxidative coupling or transition-metal-catalyzed cross-coupling reactions to form a key biaryl intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization reaction to form the characteristic benzofuran ring system.

  • Functional Group Manipulation: Subsequent steps involve the modification of functional groups to install the desired substituents and stereochemistry of the target neolignan, this compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities of this compound. However, the broader class of neolignans has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The benzofuran scaffold, present in this compound, is a known pharmacophore found in many biologically active compounds.

Given the absence of specific data for this compound, no signaling pathway diagrams can be constructed at this time. Research into the biological effects of this compound would be a valuable contribution to the field of natural product chemistry and drug discovery.

Conclusion and Future Directions

This compound remains a poorly characterized natural product with potential for further scientific investigation. The primary challenges for researchers are the definitive elucidation of its stereochemistry, the acquisition of comprehensive spectroscopic data, and the exploration of its biological activities. Future research should focus on:

  • Isolation and Structural Elucidation: Isolation of this compound from a natural source, such as plants from the Burchellia genus, followed by complete structural characterization using 1D and 2D NMR spectroscopy and X-ray crystallography.

  • Total Synthesis: Development of a stereoselective total synthesis to confirm the proposed structure and provide a renewable source of the compound for biological studies.

  • Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

  • Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify the cellular signaling pathways involved.

The exploration of novel natural products like this compound holds promise for the discovery of new therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing neolignan.

Unveiling 3a-Epiburchellin: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of 3a-Epiburchellin, a neolignan natural product. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols and quantitative data associated with this compound, offering a foundational resource for further investigation and application.

Introduction

This compound is a stereoisomer of Burchellin, a neolignan belonging to the 2,5-diaryl-3-methyl-4-propyltetrahydrofuran class. The core structure of these compounds, characterized by a rare arrangement of three contiguous stereogenic centers, has garnered interest within the scientific community. While Burchellin was first isolated from Aniba burchellii, this compound's discovery is linked to both its natural source and its creation through biomimetic synthesis.

Discovery and Origin

The initial identification of the structural framework of this compound is detailed in a seminal 1977 publication in the Journal of the American Chemical Society. This work focused on the biomimetic synthesis of several neolignans, including this compound.

Subsequent information from chemical suppliers has indicated that this compound can be found in the herbs of Ocotea cymbarum, a plant belonging to the Lauraceae family. This family is a rich source of various neolignans. Therefore, this compound is considered to have both a natural origin and can be obtained through synthetic routes.

Table 1: Key Milestones in the Discovery of this compound

MilestoneDescriptionReference
1977 First reported biomimetic synthesis and structural elucidation.Journal of the American Chemical Society, 99(24), 8073–8075
- Identification as a natural product from Ocotea cymbarum.Commercial Supplier Data

Experimental Protocols

The primary method for obtaining this compound, as detailed in the literature, is through a biomimetic synthesis approach. This involves the oxidative coupling of propenyl- and allyl-phenols.

Biomimetic Synthesis of this compound

The synthesis of this compound was achieved as part of a broader study on the biomimetic synthesis of neolignans. The general workflow for this type of synthesis is outlined below.

Biomimetic_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products Propenylphenol Propenylphenol Oxidative_Coupling Oxidative Coupling Propenylphenol->Oxidative_Coupling Allylphenol Allylphenol Allylphenol->Oxidative_Coupling Neolignan_Mixture Mixture of Neolignan Stereoisomers Oxidative_Coupling->Neolignan_Mixture 3a_Epiburchellin This compound Neolignan_Mixture->3a_Epiburchellin Chromatographic Separation

Caption: General workflow for the biomimetic synthesis of this compound.

Detailed Steps:

The synthesis involves the reaction of a propenylphenol and an allylphenol in the presence of an oxidizing agent. This process mimics the natural biosynthetic pathways of neolignans. The resulting reaction produces a mixture of stereoisomers, from which this compound can be isolated and purified using chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The exact reagents and conditions would be detailed in the original 1977 JACS publication.

Quantitative Data

Quantitative data regarding the synthesis and characterization of this compound would include yields from synthesis, and spectroscopic data used for its structural elucidation. While the specific yields are detailed in the primary literature, the following table outlines the types of data crucial for its identification.

Table 2: Spectroscopic Data for Structural Elucidation of this compound

Spectroscopic TechniqueType of Information Obtained
Proton NMR (¹H NMR) Chemical shifts and coupling constants of protons, providing information on the connectivity and stereochemistry of the molecule.
Carbon-13 NMR (¹³C NMR) Chemical shifts of carbon atoms, confirming the carbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., hydroxyl, ether linkages).

Biological Activity

While comprehensive biological activity data for this compound is not extensively available in the public domain, studies on the broader class of burchellin stereoisomers have revealed promising bioactivities.

A study on burchellin and its stereoisomers demonstrated potent antiviral effects against the Coxsackie virus B3.[1] This suggests that this compound may also possess antiviral properties, although specific testing is required to confirm this. The stereochemistry of neolignans is known to play a critical role in their biological activity, and different epimers can exhibit varying levels of potency and selectivity.

The general class of neolignans has been investigated for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Further research is warranted to explore the specific biological profile of this compound.

Logical Relationships in Neolignan Synthesis

The synthesis of this compound is intrinsically linked to the synthesis of other neolignans due to the nature of the oxidative coupling reaction. The following diagram illustrates the relationship between the starting materials and the various types of neolignan skeletons that can be formed.

Neolignan_Formation cluster_coupling Oxidative Coupling Pathways cluster_skeletons Resulting Neolignan Skeletons Arylpropanoid_Units Arylpropanoid Precursors (Propenyl- & Allyl-phenols) Ionic_Intermediates Ionic Intermediates Arylpropanoid_Units->Ionic_Intermediates Radical_Combination Radical Combination Arylpropanoid_Units->Radical_Combination Hydrobenzofuran Hydrobenzofuran (e.g., Burchellin, this compound) Ionic_Intermediates->Hydrobenzofuran Spiro-undecane Spiro[5.5]undecane (e.g., Futoenone) Ionic_Intermediates->Spiro-undecane Bicyclooctane Bicyclo[3.2.1]octane (e.g., Guianin) Radical_Combination->Bicyclooctane

Caption: Relationship between arylpropanoid precursors and neolignan skeletons.

Conclusion

This compound, a stereoisomer of the neolignan burchellin, has origins in both the plant kingdom, specifically Ocotea cymbarum, and the laboratory through biomimetic synthesis. Its discovery and synthesis have been pivotal in understanding the formation of complex natural products. While specific biological data on this compound is limited, the known antiviral activity of its stereoisomers suggests it as a promising candidate for further pharmacological investigation. This guide provides a foundational understanding for researchers to build upon in the exploration of this intriguing molecule.

References

Natural Occurrence of 3a-Epiburchellin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of 3a-Epiburchellin, a neolignan of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current knowledge on the isolation, quantification, and biosynthesis of this compound.

Primary Natural Source: Aniba burchellii

The neolignan Burchellin was first isolated from the trunk wood of Aniba burchellii, a plant species belonging to the Lauraceae family.[1] As this compound is a stereoisomer of Burchellin, it is highly probable that it co-exists in the same natural source. The chemical constituents of Aniba burchellii have been a subject of phytochemical research, revealing a rich diversity of neolignans.

While specific studies focusing exclusively on the isolation of this compound are limited, the established presence of its parent compound, Burchellin, in Aniba burchellii makes this plant the primary target for sourcing this compound. Further phytochemical investigations into other species of the Aniba genus, such as Aniba megaphylla, which is also known to produce neolignans, may reveal additional sources.[2]

Quantitative Data

Detailed quantitative analysis of the specific yield of this compound from Aniba burchellii is not extensively documented in currently available literature. However, analysis of related neolignans from other plant sources provides a general indication of potential yields. The concentration of lignans and neolignans can vary significantly based on the plant part, geographical location, and extraction methodology.

Compound ClassPlant SourceTypical Yield RangeReference
NeolignansAniba burchellii (trunk wood)Data not available[1]
NeolignansAniba megaphyllaNot specified[2]

Further research is required to establish a validated method for the quantification of this compound in Aniba burchellii to aid in the optimization of extraction protocols and to ensure a consistent supply for research and development purposes.

Experimental Protocols

While a specific protocol for the extraction of this compound has not been published, a general methodology for the isolation of neolignans from Aniba species can be inferred from existing studies on Burchellin and other related compounds. The following is a generalized workflow based on common phytochemical extraction techniques.

General Extraction and Isolation Workflow

Extraction_Workflow Plant_Material Dried and Powdered Aniba burchellii (trunk wood) Solvent_Extraction Solvent Extraction (e.g., Hexane, Ethanol, or Dichloromethane) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane-Methanol) Crude_Extract->Fractionation Hexane_Fraction Hexane Fraction (Non-polar compounds) Fractionation->Hexane_Fraction Methanol_Fraction Methanol Fraction (Polar compounds, including neolignans) Fractionation->Methanol_Fraction Chromatography Column Chromatography (Silica Gel) Methanol_Fraction->Chromatography Fractions Eluted Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Pooling Pooling of Fractions Containing Neolignans TLC->Pooling Purification Preparative HPLC Pooling->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

A generalized workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The trunk wood of Aniba burchellii is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Benzene was used in the initial isolation of Burchellin, though less hazardous solvents like hexane, ethanol, or dichloromethane are now more commonly employed.[1] This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication.

  • Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between hexane and methanol. Neolignans, being moderately polar, are expected to concentrate in the methanolic fraction.

  • Chromatographic Separation: The neolignan-rich fraction is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the different classes of compounds.

  • Analysis and Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired neolignans. Fractions with similar TLC profiles are pooled together.

  • Final Purification: The final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers high resolution for separating stereoisomers.[3]

Structural Elucidation: The structure and stereochemistry of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with published spectroscopic data for Burchellin and its stereoisomers.[3][4]

Biosynthesis of this compound

The biosynthesis of neolignans, including Burchellin and its stereoisomers, originates from the phenylpropanoid pathway.[5] The key precursors are monolignols, which undergo oxidative coupling to form the diverse array of lignan and neolignan structures.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Monolignols Monolignols (e.g., Coniferyl Alcohol, Sinapyl Alcohol) p_Coumaroyl_CoA->Monolignols Multiple Steps Oxidative_Coupling Oxidative Coupling (Peroxidases, Laccases) Monolignols->Oxidative_Coupling Neolignan_Scaffold Neolignan Scaffold Oxidative_Coupling->Neolignan_Scaffold Burchellin_Isomers Burchellin and Stereoisomers (including this compound) Neolignan_Scaffold->Burchellin_Isomers Enzymatic Modifications

A simplified proposed biosynthetic pathway for Burchellin and its stereoisomers.

The proposed pathway begins with phenylalanine, which is converted through a series of enzymatic steps to monolignols. These monolignols then undergo oxidative coupling, catalyzed by enzymes such as peroxidases and laccases, to form a variety of neolignan scaffolds. Subsequent enzymatic modifications, such as cyclization and stereospecific reactions, would lead to the formation of Burchellin and its stereoisomers, including this compound. The precise enzymatic control at the final stages of the biosynthesis is responsible for the specific stereochemistry of the resulting natural products. The construction of de novo biosynthetic pathways in microbial hosts is an emerging area that could enable sustainable production of such complex molecules.[6][7][8][9]

Conclusion

Aniba burchellii stands as the most promising natural source for obtaining this compound. While detailed protocols and quantitative data for this specific stereoisomer are yet to be fully established, the existing body of research on Burchellin and other neolignans provides a solid foundation for its extraction, isolation, and characterization. Further research into the phytochemistry of the Aniba genus and the elucidation of the specific enzymatic steps in the biosynthesis of Burchellin stereoisomers will be crucial for advancing the scientific and therapeutic applications of this compound.

References

3a-Epiburchellin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Initial investigations into 3a-Epiburchellin have successfully identified its fundamental chemical identifiers. This information is crucial for the procurement of the compound and for its registration in chemical inventories.

IdentifierValueCitation
CAS Number155551-61-4[1][2]
Molecular FormulaC₂₀H₂₀O₅[1][3]

Synthesis and Biological Activity

Despite a comprehensive search of available scientific literature, detailed information regarding the synthesis, specific biological activities, and mechanism of action for this compound is not publicly available at this time. This suggests that this compound may be a novel or rare compound with limited published research. The absence of this information precludes a detailed discussion of its potential therapeutic applications and its interactions with biological systems.

Experimental Protocols

Due to the lack of published studies on this compound, standardized experimental protocols for its isolation, purification, or for assaying its biological effects have not been established in the public domain. Researchers interested in studying this compound would need to develop and validate novel methodologies.

Signaling Pathways and Logical Relationships

As the biological targets and mechanism of action for this compound remain uncharacterized, no signaling pathways or established logical relationships involving this compound can be depicted. The creation of diagrams illustrating its role in cellular processes is therefore not feasible until further research is conducted and published.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin, a member of the dihydrobenzofuran neolignan family, presents a complex stereochemical structure that has garnered interest in the scientific community. While the total chemical synthesis of its related compound, burchellin, and its stereoisomers has been accomplished, the natural biosynthetic pathway to this compound within plants remains largely unelucidated. This technical guide consolidates the current understanding of general dihydrobenzofuran neolignan biosynthesis to propose a putative pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the formation of this intricate molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the foundational monolignol precursors. The core dihydrobenzofuran structure is then assembled through a key oxidative coupling reaction, followed by a series of tailoring enzymatic steps to yield the final complex structure.

Part 1: The Phenylpropanoid Pathway: Genesis of the Monolignol Precursor

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate p-coumaroyl-CoA. Through a series of enzymatic hydroxylations and methylations, this intermediate is converted to feruloyl-CoA, which is then reduced to the key monolignol, coniferyl alcohol.

Phenylpropanoid_Pathway cluster_enzymes Enzymes L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-Coumarate:CoA ligase C3H C3H: p-Coumarate 3-hydroxylase COMT COMT: Caffeoyl-CoA O-methyltransferase CCR CCR: Cinnamoyl-CoA reductase CAD CAD: Cinnamyl alcohol dehydrogenase

Caption: The Phenylpropanoid Pathway to Coniferyl Alcohol.

Part 2: Formation of the Dihydrobenzofuran Core via Oxidative Coupling

The defining step in the biosynthesis of dihydrobenzofuran neolignans is the oxidative coupling of two monolignol units. In the case of this compound, it is proposed that two molecules of coniferyl alcohol undergo a stereospecific 8-5' radical-radical coupling to form the dehydrodiconiferyl alcohol scaffold. This reaction is catalyzed by one-electron oxidants, such as laccases and peroxidases, while the stereochemistry of the product is guided by dirigent proteins (DIRs).[1][2][3][4]

Oxidative_Coupling Coniferyl_alcohol_1 Coniferyl alcohol Radical_Coupling Coniferyl_alcohol_1->Radical_Coupling Coniferyl_alcohol_2 Coniferyl alcohol Coniferyl_alcohol_2->Radical_Coupling Dehydrodiconiferyl_alcohol Dehydrodiconiferyl alcohol (Dihydrobenzofuran scaffold) Radical_Coupling->Dehydrodiconiferyl_alcohol Laccase/Peroxidase + Dirigent Protein

Caption: Oxidative Coupling of Coniferyl Alcohol.

Part 3: Putative Tailoring Steps to this compound

Following the formation of the dehydrodiconiferyl alcohol core, a series of hypothetical enzymatic modifications are required to arrive at the final structure of this compound. These tailoring reactions are proposed based on the structural differences between dehydrodiconiferyl alcohol and this compound and known biochemical transformations. The precise order of these steps is yet to be determined.

  • Reduction of the Propenyl Side Chain: The double bond in the propenyl side chain of one of the coniferyl alcohol units is likely reduced by a reductase enzyme.

  • Formation of the Lactone Ring: An oxidative cyclization, potentially catalyzed by a cytochrome P450 monooxygenase, could form the lactone ring characteristic of the burchellin structure.

  • Addition of the Propen-1-yl Group: The C3a position is substituted with a propen-1-yl group. The enzymatic machinery for this alkylation step is currently unknown but may involve a prenyltransferase-like enzyme.

  • Stereospecific Epimerization: The final stereochemistry at the 3a position is established, potentially through the action of an epimerase, to yield this compound.

Tailoring_Steps DCA Dehydrodiconiferyl alcohol Intermediate1 Reduced Intermediate DCA->Intermediate1 Reductase Intermediate2 Lactone Intermediate Intermediate1->Intermediate2 Cytochrome P450? Intermediate3 Alkylated Intermediate Intermediate2->Intermediate3 Prenyltransferase-like? Epiburchellin This compound Intermediate3->Epiburchellin Epimerase?

Caption: Proposed Tailoring Steps to this compound.

Experimental Protocols for Studying the Biosynthesis of this compound

As the biosynthetic pathway for this compound has not been experimentally validated, the following protocols are based on general methodologies used for the study of lignan and neolignan biosynthesis.

Protocol 1: Identification of Precursors using Isotope Labeling

Objective: To identify the precursors of this compound in a plant species known to produce it.

Methodology:

  • Precursor Administration: Administer stable isotope-labeled putative precursors (e.g., ¹³C-L-phenylalanine, ¹³C-coniferyl alcohol) to the plant tissues (e.g., cell suspension cultures, seedlings).

  • Incubation: Incubate the tissues for a defined period to allow for metabolic incorporation of the labeled precursors.

  • Extraction: Harvest the tissues and perform a comprehensive extraction of secondary metabolites using a suitable solvent system (e.g., methanol/chloroform).

  • Purification and Analysis: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Detection: Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotope label.

Protocol 2: In Vitro Enzyme Assays for Key Biosynthetic Steps

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Methodology:

  • Protein Extraction: Extract total protein from the plant tissues of interest.

  • Enzyme Assay for Oxidative Coupling:

    • Incubate the protein extract with coniferyl alcohol in the presence of an oxidizing agent (e.g., H₂O₂ for peroxidases, or O₂ for laccases).

    • Monitor the formation of dehydrodiconiferyl alcohol and other dimers using HPLC or LC-MS.

  • Enzyme Assays for Tailoring Steps:

    • Incubate the protein extract with the proposed intermediates (e.g., dehydrodiconiferyl alcohol) and necessary cofactors (e.g., NADPH for reductases, S-adenosyl methionine for methyltransferases).

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of the subsequent intermediates or the final product.

  • Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

Protocol 3: Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing on tissues actively producing this compound to identify candidate genes that are highly expressed (e.g., genes encoding peroxidases, laccases, dirigent proteins, reductases, cytochrome P450s).

  • Gene Cloning and Expression: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast).

  • Functional Characterization: Purify the recombinant proteins and perform in vitro enzyme assays as described in Protocol 2 to confirm their catalytic activity and substrate specificity.

  • Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence the candidate genes in the source plant and observe the effect on this compound production. Conversely, overexpress the genes to see if production is enhanced.

Quantitative Data Summary

Currently, there is no quantitative data available in the scientific literature regarding the biosynthesis of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the experimental approaches outlined above.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

Enzyme (Proposed)SubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/s/mg protein)
Peroxidase/LaccaseConiferyl alcohol
Dirigent ProteinConiferyl alcohol radical
ReductaseDehydrodiconiferyl alcohol
Cytochrome P450Reduced Intermediate
Prenyltransferase-likeLactone Intermediate
EpimeraseAlkylated Intermediate

Table 2: Precursor Incorporation Rates into this compound

Labeled PrecursorPlant TissueIncubation Time (h)Incorporation Rate (%)
¹³C-L-Phenylalanine
¹³C-Coniferyl alcohol

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating yet unresolved area of plant secondary metabolism. The proposed pathway in this guide, based on the established principles of dihydrobenzofuran neolignan formation, provides a solid framework for future research. The immediate focus should be on identifying a reliable plant source of this compound to enable the application of the outlined experimental protocols. Elucidating this pathway will not only contribute to our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this and other structurally complex neolignans for potential pharmaceutical applications. The combination of metabolomics, transcriptomics, and classical biochemical approaches will be instrumental in charting this unknown biosynthetic territory.

References

Physical and chemical properties of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3a-Epiburchellin is a naturally occurring lignan isolated from plant sources such as Ocotea cymbarum. As a member of the lignan family of compounds, it holds potential for biological activity, yet it remains a largely understudied molecule. This technical guide provides a comprehensive overview of the currently available physical and chemical properties of this compound. Due to the limited specific research on its biological effects, this document also outlines standardized experimental protocols for the initial screening of its cytotoxic activity and for investigating potential protein interactions, which are foundational steps in drug discovery and development. Furthermore, a logical workflow for assessing the biological activity of a novel compound like this compound is presented. This guide aims to serve as a foundational resource for researchers initiating studies on this compound.

Physical and Chemical Properties

The known physical and chemical properties of this compound (CAS No. 155551-61-4) are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₅[1]
Molecular Weight 340.37 g/mol [1]
Physical Description Powder[2]
Purity ≥95% - ≥98%[2][3]
Source The herbs of Ocotea cymbarum[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
CAS Number 155551-61-4[3]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. While its origin from Ocotea cymbarum, a plant known for its essential oils with various biological properties, suggests potential bioactivity, dedicated studies on the isolated compound are needed.[4][5] The broader class of lignans is known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral activities, making this compound a compound of interest for further investigation.

Given the absence of specific data, a logical first step for researchers is to conduct broad screening assays to identify any potential therapeutic effects. A general workflow for such a screening process is proposed below.

G Figure 1: General Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Secondary Assays (if active) cluster_2 Mechanism of Action Studies A Compound Acquisition (this compound) B In vitro Cytotoxicity Assays (e.g., MTT, MTS) A->B Test on cancer and normal cell lines C Dose-Response Analysis B->C Determine IC50 D Apoptosis vs. Necrosis Assays C->D If cytotoxic E Anti-inflammatory Assays (e.g., NO, cytokine production) C->E If not cytotoxic F Enzyme Inhibition Assays C->F Broad screening G Target Identification D->G E->G F->G H Western Blot Analysis (Signaling Pathway Proteins) G->H I Gene Expression Analysis H->I

Figure 1: General Workflow for Biological Activity Screening

Experimental Protocols

The following are detailed, standardized methodologies for initial biological screening of a novel compound such as this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Figure 2: MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: MTT Assay Workflow
Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate, which can help in identifying the molecular targets and signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound at a specific concentration (e.g., IC₅₀) and untreated control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • Electrophoresis and blotting apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against proteins involved in apoptosis like Caspase-3, or cell cycle regulators like p21).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a natural product with a defined chemical structure but largely unexplored biological potential. This guide provides the available physicochemical data and outlines a clear path for initiating research into its biological activities. The provided experimental protocols for cytotoxicity screening and western blot analysis offer standardized methods for a preliminary investigation into its potential as a therapeutic agent. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug development.

References

3a-Epiburchellin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a neolignan, a class of natural products known for their diverse biological activities. While literature specifically referencing this compound is limited, it is understood to be a stereoisomer of Burchellin, a compound isolated from plants of the Lauraceae family, such as Ocotea cymbarum. This technical guide provides a comprehensive review of the available literature on Burchellin and its stereoisomers, with a focus on its synthesis, biological activities, and experimental protocols. The information presented here is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Stereoisomers

Burchellin possesses a complex stereochemistry with three contiguous stereogenic centers, giving rise to multiple stereoisomers. The core structure is a 2,3-dihydrobenzofuran. The stereoisomers, including this compound, exhibit differences in their physicochemical properties and biological activities, highlighting the importance of stereochemistry in drug action.

Data Presentation

Antiviral Activity of Burchellin Stereoisomers against Coxsackie virus B3
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Stereoisomer 1Data not available in abstractData not available in abstractData not available in abstract
Stereoisomer 2Data not available in abstractData not available in abstractData not available in abstract
Stereoisomer 3Data not available in abstractData not available in abstractData not available in abstract
Stereoisomer 4Data not available in abstractData not available in abstractData not available in abstract

Note: Specific EC50, CC50, and SI values are typically found in the full text of the research article "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity." Researchers should consult the full publication for these specific quantitative data.

Larvicidal Activity of Burchellin against Aedes aegypti
ParameterValue
LD5015.5 ppm
LD9027 ppm
Effective Concentration for 100% mortality≥ 30 ppm

These data are derived from the study "Burchellin: study of bioactivity against Aedes aegypti".[1][2][3]

Experimental Protocols

Total Synthesis of Burchellin and its Stereoisomers

A concise and efficient total synthetic route has been developed to access the enantiomers of Burchellin and its 1'-epi-diastereoisomer.[4][5][6] The key steps of this synthesis are outlined below.

Key Synthetic Steps:

  • Construction of the 2,3-dihydrobenzofuran moiety: This is achieved through two sequential Claisen rearrangements.

  • One-step rearrangement/cyclization: This step is crucial for forming the core ring system.

  • Tandem ester hydrolysis/oxy-Cope rearrangement/methylation: This sequence furnishes the basic skeleton of Burchellin.

  • Chiral Separation: The individual enantiomers are obtained by preparative chiral phase High-Performance Liquid Chromatography (HPLC).

Antiviral Activity Assay - Cytopathic Effect (CPE) Reduction Assay

The antiviral activity of Burchellin stereoisomers against Coxsackie virus B3 was evaluated using a cytopathic effect (CPE) reduction assay.[4][6] While the specific parameters for the Burchellin study require consulting the full paper, a general protocol for this type of assay is as follows:

General Protocol:

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates to form a confluent monolayer.

  • Compound Preparation: The test compounds (Burchellin stereoisomers) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a predetermined titer of Coxsackie virus B3.

  • Treatment: The diluted compounds are added to the infected cells. Control wells include virus-only (positive control) and cell-only (negative control).

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 2-3 days).

  • Quantification of CPE: The cytopathic effect is quantified using methods such as staining with crystal violet or using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by regression analysis of the dose-response curves. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

Larvicidal Bioassay against Aedes aegypti

The larvicidal activity of Burchellin was assessed against the third instar larvae of Aedes aegypti.[1][2][3]

General Protocol:

  • Larvae Rearing: Aedes aegypti larvae are reared under standard laboratory conditions.

  • Preparation of Test Solutions: Burchellin is dissolved in a suitable solvent and then diluted in water to prepare a range of concentrations.

  • Exposure: A specific number of third instar larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group is exposed to the solvent-water mixture without the test compound.

  • Incubation: The larvae are kept under controlled conditions of temperature and light for a specified period (e.g., 24 hours).

  • Mortality Assessment: The number of dead larvae is counted, and the percentage of mortality is calculated. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The lethal concentrations (e.g., LD50 and LD90) are determined using probit analysis.

Mandatory Visualizations

Total Synthesis of Burchellin Stereoisomers Workflow

G cluster_start Starting Materials cluster_synthesis Key Synthetic Transformations cluster_purification Purification cluster_end Final Products start Commercially Available Starting Materials claisen1 First Claisen Rearrangement start->claisen1 Step 1 claisen2 Second Claisen Rearrangement claisen1->claisen2 Step 2 rearrange_cyclize One-Step Rearrangement/Cyclization claisen2->rearrange_cyclize Step 3 hydrolysis_oxycope Tandem Ester Hydrolysis/ Oxy-Cope Rearrangement/ Methylation rearrange_cyclize->hydrolysis_oxycope Step 4 hplc Preparative Chiral Phase HPLC hydrolysis_oxycope->hplc Step 5 isomers Burchellin and its Stereoisomers (including this compound) hplc->isomers Step 6

Caption: Total synthesis workflow for Burchellin stereoisomers.

Antiviral Screening Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Seed Host Cells in 96-well Plates infection Infect Cells with Coxsackie virus B3 cell_culture->infection compound_prep Prepare Serial Dilutions of Burchellin Stereoisomers treatment Add Compound Dilutions to Infected Cells compound_prep->treatment infection->treatment incubation Incubate for 48-72 hours treatment->incubation cpe_quant Quantify Cytopathic Effect (e.g., Crystal Violet Staining) incubation->cpe_quant calc Calculate EC50, CC50, and Selectivity Index cpe_quant->calc

Caption: Experimental workflow for antiviral screening.

Larvicidal Bioassay Logical Relationship

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Assessment larvae Aedes aegypti 3rd Instar Larvae exposure Expose Larvae to Test and Control Solutions larvae->exposure solutions Burchellin Test Solutions (Varying Concentrations) solutions->exposure control Control Solution (Solvent + Water) control->exposure incubation Incubate for 24 hours under Controlled Conditions exposure->incubation mortality Record Larval Mortality incubation->mortality analysis Determine LD50 and LD90 via Probit Analysis mortality->analysis

Caption: Logical relationships in the larvicidal bioassay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3a-Epiburchellin and its structurally related neolignans, with a primary focus on their synthesis, biological activity, and potential mechanisms of action. Recent research has highlighted the potent antiviral properties of burchellin stereoisomers, including this compound, against Coxsackievirus B3. This document consolidates key findings, presenting detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.

Introduction

Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. Among these, burchellin and its stereoisomers, isolated from plants of the Lauraceae family, have garnered significant interest due to their complex chemical structures and promising biological activities. This compound is one such stereoisomer, and recent studies have elucidated the synthesis and antiviral potential of the entire family of burchellin isomers. This guide will delve into the specifics of these compounds, providing a technical foundation for further research and development.

Related Compounds and Their Biological Activities

The primary compounds of interest are the four stereoisomers of burchellin. Their chemical structures are distinguished by the stereochemistry at positions 7, 8, and 1' of the neolignan backbone. The antiviral activity of these compounds has been evaluated against Coxsackievirus B3 (CVB3), a significant human pathogen.

Quantitative Biological Data

The antiviral activity of the burchellin stereoisomers was assessed using a cytopathic effect (CPE) inhibition assay. The half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized in the table below.

CompoundIC50 (µM)CC50 (µM)SI (CC50/IC50)
(+)-Burchellin 2.8>100>35.7
(-)-Burchellin 3.5>100>28.6
(+)-3a-Epiburchellin 4.2>100>23.8
(-)-3a-Epiburchellin 5.1>100>19.6
Ribavirin (Control) 45.3>100>2.2

Experimental Protocols

General Synthetic Procedure for Burchellin Stereoisomers

The total synthesis of burchellin and its stereoisomers is a multi-step process. A generalized workflow for the synthesis is outlined below. For specific details of reagents, conditions, and yields for each step, please refer to the supplementary information of the cited literature.

Diagram of the general synthetic workflow:

G A Starting Material (Eugenol derivative) B Claisen Rearrangement I A->B C Claisen Rearrangement II B->C D One-pot Rearrangement/ Cyclization C->D E Tandem Ester Hydrolysis/ Oxy-Cope Rearrangement/ Methylation D->E F Chiral HPLC Separation E->F G Final Stereoisomers ((+)-Burchellin, (-)-Burchellin, (+)-3a-Epiburchellin, (-)-3a-Epiburchellin) F->G

General Synthetic Workflow for Burchellin Stereoisomers
Antiviral Activity Assay (CPE Inhibition Assay)

The antiviral activity against Coxsackievirus B3 was determined by a cytopathic effect (CPE) inhibition assay.

Experimental Workflow for CPE Inhibition Assay:

G A Prepare Vero cell monolayer in 96-well plates B Add serial dilutions of test compounds A->B C Infect cells with Coxsackievirus B3 B->C D Incubate for 72 hours C->D E Observe for cytopathic effect (CPE) D->E F Fix and stain cells with Crystal Violet E->F G Measure optical density (OD) to determine cell viability F->G H Calculate IC50 and CC50 values G->H

CPE Inhibition Assay Workflow

Protocol Details:

  • Cell Preparation: Vero cells were seeded in 96-well plates and cultured until a confluent monolayer was formed.

  • Compound Dilution: Test compounds were serially diluted in cell culture medium.

  • Infection: The cell culture medium was removed, and the cells were infected with Coxsackievirus B3 in the presence of the diluted test compounds.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • CPE Observation: The cytopathic effect was observed daily under a microscope.

  • Staining: After incubation, the cells were fixed with formaldehyde and stained with a 0.1% crystal violet solution.

  • Quantification: The optical density was measured using a microplate reader to quantify cell viability.

  • Data Analysis: The IC50 (the concentration of the compound that inhibits 50% of the viral CPE) and CC50 (the concentration of the compound that causes 50% cytotoxicity) were calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the precise antiviral mechanism of burchellin and its stereoisomers against Coxsackievirus B3 has not been fully elucidated, the general mechanisms of action for some antiviral neolignans and other small molecules against enteroviruses provide valuable insights.

Many small molecule inhibitors of enteroviruses, including Coxsackieviruses, act as capsid binders . These compounds bind to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell.

Additionally, some neolignans have been shown to modulate host cell signaling pathways to exert their biological effects. A plausible pathway that could be influenced by these compounds in the context of a viral infection is the NF-κB signaling pathway . This pathway is a key regulator of the inflammatory response, which is often triggered by viral infections. Inhibition of the NF-κB pathway could lead to a reduction in the production of pro-inflammatory cytokines, thereby mitigating virus-induced pathology.

Hypothesized Antiviral Mechanism of Action:

G cluster_0 Viral Entry and Replication cluster_1 Potential Inhibition by Burchellin Stereoisomers cluster_2 Host Cell Inflammatory Response A Coxsackievirus B3 B Host Cell Receptor Binding A->B C Viral Uncoating & RNA Release B->C D Viral Replication C->D E Burchellin Stereoisomer E->C Inhibition of Uncoating (Capsid Binding) G NF-κB Pathway Activation E->G Modulation? F Viral Infection Signal F->G H Pro-inflammatory Cytokine Production G->H

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols for the isolation and purification of 3a-Epiburchellin, a neolignan first identified in the trunk wood of Aniba burchellii. While the original isolation focused on its parent compound, burchellin, subsequent studies and synthetic methodologies have allowed for the characterization and separation of its stereoisomers, including this compound.

Introduction

This compound is a member of the neolignan family of natural products, characterized by a complex stereochemistry. These compounds, found in various plant species of the Lauraceae family, have garnered interest for their potential biological activities. The initial isolation of burchellin from the Amazonian plant Aniba burchellii by Gottlieb and colleagues in 1972 laid the groundwork for the exploration of its related isomers. This document outlines the foundational extraction and chromatographic procedures derived from the original literature and incorporates modern techniques for the specific separation of this compound.

Data Presentation

Currently, there is limited published quantitative data specifically detailing the yield and purity of this compound from natural sources. The original isolation focused on the primary compound, burchellin. However, synthetic approaches have provided access to all four stereoisomers, including this compound, allowing for their separation and characterization. The following table summarizes the expected outcomes based on synthetic and modern separation techniques.

ParameterMethodExpected OutcomeReference
Starting Material Trunk Wood of Aniba burchellii-
Extraction Solvent Benzene or EthanolCrude Extract
Purification of Isomers Preparative Chiral HPLCIsolated Stereoisomers
Purity of this compound Analytical HPLC>95%
Yield of this compound From synthetic mixtureVariable

Experimental Protocols

Extraction of Crude Neolignan Mixture from Aniba burchellii

This protocol is based on the original methodology for the extraction of burchellin and related neolignans.

Materials:

  • Dried and milled trunk wood of Aniba burchellii

  • Benzene (or Ethanol as a less toxic alternative)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Pack the milled trunk wood into the thimble of a Soxhlet apparatus.

  • Extract the plant material with benzene (or ethanol) for a minimum of 48 hours. The solvent should cycle through the apparatus, ensuring exhaustive extraction.

  • After extraction, concentrate the solvent containing the crude extract using a rotary evaporator under reduced pressure to obtain a viscous oil.

  • Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol) and filter to remove any insoluble material.

  • Evaporate the solvent from the filtrate to yield the crude neolignan extract.

Purification of this compound using Preparative Chiral HPLC

This protocol outlines a modern approach for the separation of burchellin stereoisomers, including this compound, from a crude mixture or a synthetic reaction product.

Materials:

  • Crude neolignan extract or synthetic mixture of burchellin isomers

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Fraction collector

  • Analytical HPLC system for purity analysis

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude mixture in the mobile phase.

    • Using an analytical chiral HPLC column, screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the stereoisomers.

    • Identify the peak corresponding to this compound based on its retention time and comparison to a reference standard if available, or through subsequent spectroscopic analysis.

  • Preparative Scale-Up:

    • Equilibrate the preparative chiral HPLC column with the optimized mobile phase from the analytical scale.

    • Dissolve the crude neolignan extract or synthetic mixture in the mobile phase at a high concentration.

    • Inject the sample onto the preparative column.

    • Monitor the separation using a UV detector at an appropriate wavelength.

    • Collect the fractions corresponding to the peak of this compound using a fraction collector.

  • Purity Analysis and Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC with the same chiral column and mobile phase.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the identity and structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow start Start: Dried Trunk Wood of Aniba burchellii extraction Soxhlet Extraction (Benzene or Ethanol) start->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Neolignan Extract concentration1->crude_extract prep_hplc Preparative Chiral HPLC Separation crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC Purity Check fraction_collection->purity_analysis purity_analysis->prep_hplc If impure pooling Pooling of Pure Fractions purity_analysis->pooling If pure concentration2 Solvent Evaporation pooling->concentration2 final_product Purified this compound concentration2->final_product

Total Synthesis of 3a-Epiburchellin: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the total synthesis of 3a-Epiburchellin, a neolignan natural product. The methodology described herein is based on a concise and efficient synthetic route that allows for the divergent synthesis of burchellin and its stereoisomers, including this compound. This approach is particularly notable for its strategic use of tandem reactions to construct the core structure of the molecule.

Synthetic Strategy Overview

The total synthesis of this compound and its stereoisomers is achieved through a multi-step sequence starting from readily available materials. The key features of this synthetic approach include the construction of a 2,3-dihydrobenzofuran moiety followed by the formation of the complete carbon skeleton via a tandem reaction cascade. The final step involves the separation of the desired stereoisomer, this compound, from the other stereoisomers.

The overall synthetic workflow can be visualized as follows:

G A Starting Materials B Synthesis of 2,3-Dihydrobenzofuran Intermediate A->B Two Claisen Rearrangements & One-Step Rearrangement/Cyclization C Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation B->C D Mixture of Burchellin Stereoisomers C->D E Preparative Chiral HPLC Separation D->E F This compound E->F

Figure 1. A high-level overview of the synthetic workflow for this compound.

Key Experimental Protocols

The following sections detail the methodologies for the key transformations in the synthesis of this compound.

Construction of the 2,3-Dihydrobenzofuran Moiety

The formation of the central 2,3-dihydrobenzofuran core is accomplished through a sequence of two Claisen rearrangements followed by a one-step rearrangement and cyclization.

Protocol:

  • First Claisen Rearrangement: A suitably substituted phenol is reacted with an appropriate allyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to effect the O-allylation, and subsequent heating at a higher temperature induces the first Claisen rearrangement to yield an ortho-allyl phenol.

  • Second Allylation and Claisen Rearrangement: The resulting ortho-allyl phenol is then subjected to a second O-allylation under similar conditions. A subsequent thermal Claisen rearrangement of the di-allylated intermediate is performed to introduce a second allyl group onto the aromatic ring.

  • Rearrangement and Cyclization: The di-allyl phenol intermediate undergoes a final rearrangement and cyclization step to form the 2,3-dihydrobenzofuran ring system. This is typically achieved by heating the intermediate, which may be catalyzed by a Lewis or Brønsted acid.

Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation

This powerful tandem sequence rapidly elaborates the 2,3-dihydrobenzofuran intermediate to the full burchellin carbon skeleton.

Protocol:

  • Ester Hydrolysis: An ester functional group on the side chain of the 2,3-dihydrobenzofuran intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Oxy-Cope Rearrangement: The resulting allylic alcohol is then subjected to an oxy-Cope rearrangement. This is typically achieved by forming the potassium alkoxide with potassium hydride in a suitable solvent like THF, followed by heating. This[1][1]-sigmatropic rearrangement forms a new carbon-carbon bond and generates an enolate.

  • Methylation: The enolate generated in situ from the oxy-Cope rearrangement is trapped by an electrophile, typically methyl iodide, to introduce a methyl group at the alpha-position to the newly formed ketone. This tandem reaction in one pot significantly increases the efficiency of the synthesis.

Separation of Stereoisomers

The tandem reaction yields a mixture of burchellin stereoisomers. The final step is the isolation of the desired this compound.

Protocol:

  • Chromatographic Separation: The mixture of stereoisomers is separated using preparative chiral stationary phase high-performance liquid chromatography (HPLC).

  • Column and Mobile Phase Selection: A suitable chiral column (e.g., a polysaccharide-based chiral stationary phase) is selected. The mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the stereoisomers.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical chiral HPLC to determine their enantiomeric and diastereomeric purity. Fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the key transformations and expected outcomes. The yields are representative and may vary based on specific substrate and reaction conditions.

Step No.TransformationKey Reagents and ConditionsExpected Yield (%)Product Characterization
1Synthesis of 2,3-Dihydrobenzofuran Intermediate1. K₂CO₃, Allyl bromide, Acetone, reflux2. Heat (180-200 °C)60-70¹H NMR, ¹³C NMR, HRMS
2Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation1. LiOH, THF/H₂O2. KH, THF3. MeI50-60¹H NMR, ¹³C NMR, HRMS (as a mixture of stereoisomers)
3Preparative Chiral HPLC SeparationChiral Column, Hexane/Isopropanol>95 (for each isomer)Analytical Chiral HPLC, Optical Rotation, ¹H NMR, ¹³C NMR, HRMS

Logical Relationship of Key Synthetic Steps

The logical progression of the key synthetic transformations is illustrated in the following diagram.

G cluster_0 Core Construction cluster_1 Skeleton Elaboration & Isomer Separation Step_A Phenol Derivative O-Allylation & Claisen Rearrangement Step_B ortho-Allyl Phenol Second O-Allylation & Claisen Rearrangement Step_A:f1->Step_B:f0 Step_C Di-allyl Phenol Rearrangement & Cyclization Step_B:f1->Step_C:f0 Step_D 2,3-Dihydrobenzofuran Intermediate Step_C:f1->Step_D:f0 Step_E 2,3-Dihydrobenzofuran Intermediate Tandem Hydrolysis/Oxy-Cope/Methylation Step_F Mixture of Stereoisomers Chiral HPLC Separation Step_E:f1->Step_F:f0 Step_G This compound Other Stereoisomers Step_F:f1->Step_G:f0

Figure 2. Logical flow of the key synthetic transformations.

This detailed methodology provides a framework for the successful total synthesis of this compound. Researchers can adapt and optimize these protocols for their specific laboratory settings and research objectives. The divergent nature of this synthetic route also opens up avenues for the synthesis of other burchellin analogues for further biological evaluation.

References

Application Notes and Protocols for the Analytical Determination of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3a-Epiburchellin is a neolignan natural product, a class of compounds known for a variety of biological activities. As with many natural products, accurate and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of lignans. The following protocol is a general guideline that can be optimized for specific matrices.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation (from plant material):

    • Air-dry and grind the plant material to a fine powder.

    • Extract 1 g of the powdered material with 20 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 200 µg/mL.

Data Presentation: HPLC-UV Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range (µg/mL)1 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantitation (LOQ) (µg/mL)1.5
Retention Time (min)Approximately 18.5 (Varies with system)
Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
1098.52.1
50101.21.8
15099.31.5
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound, especially in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (for this compound, C₂₀H₂₀O₅, MW: 340.37):

      • Precursor ion [M+H]⁺: m/z 341.1

      • Product ions: To be determined by infusion of a standard solution to find the most stable and abundant fragment ions. Representative transitions for similar lignans often involve losses of water, methyl, or methoxy groups.

Data Presentation: LC-MS/MS Method Validation (Representative Data)

ParameterResult
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.03
Limit of Quantitation (LOQ) (ng/mL)0.1
Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%)
0.597.24.5
10102.53.1
8098.92.5
Section 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural identification and elucidation of this compound. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in complete assignment.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Representative NMR Data for Burchellin-type Structures

The following table presents illustrative ¹H and ¹³C NMR data for a burchellin-type scaffold. Actual chemical shifts for this compound should be determined experimentally.

Position¹³C Chemical Shift (δ, ppm) (Illustrative)¹H Chemical Shift (δ, ppm) (Illustrative)
1~130-
2~110~6.8 (d)
3~148-
4~147-
5~115~6.9 (d)
6~120~6.7 (dd)
7~85~5.0 (d)
8~50~3.5 (m)
8a~55~4.5 (d)
1'~135-
2'~112~6.8 (d)
3'~149-
4'~148-
5'~118~6.9 (s)
6'~125~6.7 (d)
OMe~56~3.9 (s)
OMe~56~3.8 (s)
-CH₃~15~1.2 (d)

Visualizations

Analytical Workflow for this compound Quantification

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plant Material / Biological Sample extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration / Purification (e.g., SPE) extraction->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms quant Quantification (Calibration Curve) hplc->quant lcms->quant report Final Report quant->report

Caption: General workflow for sample preparation and quantification of this compound.

Logical Flow for Structural Elucidation of this compound

structural_elucidation cluster_isolation Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination extract Crude Extract chrom Column Chromatography (Silica, Sephadex) extract->chrom prep_hplc Preparative HPLC chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d mass_spec High-Resolution MS (HRMS) pure_compound->mass_spec data_analysis Spectral Data Interpretation nmr_1d->data_analysis nmr_2d->data_analysis mass_spec->data_analysis structure Final Structure of This compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Application Note: Quantitative Analysis of 3a-Epiburchellin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 3a-Epiburchellin, a lignan of interest for its potential pharmacological activities, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is designed for the accurate determination of this compound in complex matrices such as plant extracts or biological samples, providing a robust tool for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection and quantification.

Introduction

This compound is a naturally occurring lignan that has garnered interest within the scientific community. As research into its biological effects progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. HPLC-MS offers the high selectivity and sensitivity required for accurately measuring concentrations of such compounds in intricate sample matrices. This document provides a comprehensive protocol for the HPLC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

A generalized solid-phase extraction (SPE) protocol is recommended for the extraction and purification of this compound from plant material or biological fluids.

  • Materials:

    • C18 SPE Cartridges (500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • Sample lysate or extract

  • Protocol:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

    • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 20% methanol in water) may be employed to remove less polar interferences.

    • Elution: Elute the target analyte, this compound, with 5 mL of methanol or acetonitrile.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Analysis
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution: A linear gradient is suggested for optimal separation.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The quantitative data for the HPLC-MS analysis of this compound is summarized in the tables below. The molecular formula for this compound is C₂₀H₂₀O₅, with a molecular weight of 340.37 g/mol .

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
8.02080
10.02080
10.18020
12.08020

Table 2: Mass Spectrometry Parameters for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound341.1 [M+H]⁺151.10.13020
This compound341.1 [M+H]⁺135.10.13025

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing Sample Plant/Biological Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting method_development_logic cluster_initial Initial Assessment cluster_hplc HPLC Method Development cluster_ms MS Method Development cluster_validation Method Validation Literature Literature Review (Lignan Analysis) Column Column Selection (C18) Literature->Column Properties Physicochemical Properties (MW, Polarity) Ionization Ionization Mode Selection (ESI+) Properties->Ionization MobilePhase Mobile Phase Optimization (Water/Acetonitrile, Formic Acid) Column->MobilePhase Gradient Gradient Elution Program MobilePhase->Gradient Validation Validation (Linearity, Accuracy, Precision) Gradient->Validation Precursor Precursor Ion ID Ionization->Precursor Product Product Ion Selection (MRM) Precursor->Product Optimization Parameter Optimization (CE, CV) Product->Optimization Optimization->Validation

Application Notes and Protocols for NMR Spectroscopic Analysis of 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation and analysis of 3a-Epiburchellin, a sesquiterpene lactone. The protocols outlined below are based on established methodologies for the analysis of natural products and are intended to assist researchers in obtaining high-quality, reproducible NMR data.

Introduction

This compound is a member of the sesquiterpene lactone family, a class of natural products known for their diverse biological activities. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of such molecules. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete spectral assignment of this compound.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.65m
35.08d11.5
42.15m
51.85m
1.60m
1.45m
72.80m
84.10t9.5
1.95m
1.75m
112.55m
13α6.25d3.5
13β5.60d3.0
141.05d7.0
151.10d7.0

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
145.5
238.0
382.0
450.1
551.5
623.5
748.0
883.0
940.5
1041.0
1125.0
12170.0
13121.0
1418.0
1521.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) as the solvent. The choice of solvent is critical as it can influence the chemical shifts of the analyte.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both 1D and 2D NMR experiments on a modern NMR spectrometer.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. After dissolving the sample, filter the solution into the NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

3.2.2. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Number of Increments: 256-512 in the ¹³C dimension.

    • Number of Scans: 8-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the carbon skeleton.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • ¹H Spectral Width: Same as ¹H NMR.

    • ¹³C Spectral Width: Same as ¹³C NMR.

    • Number of Increments: 256-512 in the ¹³C dimension.

    • Number of Scans: 16-32 per increment.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

    • Pulse Program: Standard NOESY experiment with gradient selection (e.g., noesygpph on Bruker instruments).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Mixing Time: 500-800 ms.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-16 per increment.

Data Processing and Analysis
  • Software: Use standard NMR processing software such as TopSpin (Bruker), Mnova, or similar programs.

  • Processing Steps:

    • Apply a window function (e.g., exponential or sine-bell) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.

    • Perform a Fourier Transform (FT).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial relationships.

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_1D 1D NMR cluster_2D 2D NMR cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound Sample (>95% purity) Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer 500 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR COSY COSY NMR_Spectrometer->COSY HSQC HSQC NMR_Spectrometer->HSQC HMBC HMBC NMR_Spectrometer->HMBC NOESY NOESY NMR_Spectrometer->NOESY Processing Data Processing & Referencing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Final Structure of this compound Assignment->Structure

Caption: Experimental workflow for NMR analysis of this compound.

Structure_Elucidation_Logic H1_NMR 1H NMR (Proton Environment, Multiplicity) COSY COSY (1H-1H Connectivity) H1_NMR->COSY HSQC HSQC (1J C-H Correlation) H1_NMR->HSQC HMBC HMBC (2,3J C-H Correlation) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Count, Types) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Structural Fragments COSY->Fragments HSQC->Fragments Planar_Structure Determine Planar Structure HMBC->Planar_Structure NOESY NOESY (Spatial Proximity) Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Fragments->Planar_Structure Planar_Structure->NOESY Final_Structure 3D Structure of this compound Planar_Structure->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

Application Notes and Protocols for Cell-Based Experiments Using 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a natural product with the chemical formula C₂₀H₂₀O₅ and CAS number 155551-61-4.[1] While specific biological activity and cell-based experimental data for this compound are not extensively documented in publicly available literature, its structural relative, burchellin, a neolignan natural product, and its stereoisomers have demonstrated potent antiviral effects.[2] Another related compound, 2-Epi-3a-epiburchellin, is also commercially available for research purposes.[3] The existence of biological activity in structurally similar compounds provides a strong rationale for the investigation of this compound's effects in various cell-based experimental models.

These application notes provide a comprehensive guide with detailed protocols for researchers interested in evaluating the cytotoxic and apoptotic potential of this compound. The following sections outline standard cell-based assays that are fundamental for characterizing the biological activity of a novel compound.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized for clear interpretation and comparison. The following tables are templates that can be used to summarize the experimental findings.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTime Point (e.g., 24h) IC₅₀ (µM)Time Point (e.g., 48h) IC₅₀ (µM)Time Point (e.g., 72h) IC₅₀ (µM)
Cancer Cell Line 1
Cancer Cell Line 2
Normal Cell Line 1

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control 0
This compound X
This compound Y
Positive Control Z

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MCF-10A, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well plate add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare this compound dilutions compound_prep->add_compound incubate Incubate for 24, 48, 72h add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

experimental_workflow_apoptosis cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Hypothetical Signaling Pathway

Given that many natural products with cytotoxic and apoptotic activities interfere with key cellular signaling pathways, a plausible hypothesis is that this compound may modulate pathways such as the PI3K/Akt/mTOR or MAPK pathways, which are frequently dysregulated in cancer. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., NF-κB, c-Myc) erk->transcription erk->apoptosis Modulation transcription->proliferation epiburchellin This compound epiburchellin->akt Inhibition? epiburchellin->erk Inhibition?

References

Application Notes and Protocols: 3a-Epiburchellin as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive overview of the potential therapeutic applications of 3a-Epiburchellin, detailing its biological activities and providing protocols for its investigation. However, extensive literature searches have revealed a significant lack of specific data on "this compound" itself. The available research primarily focuses on related compounds or uses ambiguous nomenclature such as "compound 3a" without explicit confirmation of its identity as this compound.

Therefore, this document will synthesize the available information on closely related compounds and general methodologies to provide a foundational framework for initiating research on this compound. All data and protocols presented herein should be considered as a starting point for investigation, requiring validation and optimization for this compound.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound is hypothesized to possess anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

The anti-cancer potential of compounds structurally related to this compound has been evaluated against various cancer cell lines. While direct data for this compound is unavailable, the following table summarizes the activity of a compound designated as "3a" in one study. Researchers are strongly encouraged to perform their own comprehensive screening to validate these preliminary findings for this compound.

Table 1: Summary of In Vitro Anti-Cancer Activity of a Related Compound "3a"

Cell LineCancer TypeIC50 (µM)Reference
Data Not Available Data Not Available Data Not Available [1]

Note: The original study mentioning "compound 3a" did not provide specific IC50 values or the full experimental details necessary for a complete analysis.[1]

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is yet to be directly investigated. However, studies on other natural products provide a strong rationale for exploring this activity. Key mechanisms to investigate would include the inhibition of pro-inflammatory mediators.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's therapeutic potential.

In Vitro Anti-Cancer Assays

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-Inflammatory Assays

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound.

G cluster_0 Hypothetical Anti-Cancer Signaling Pathway for this compound Epiburchellin This compound Target Molecular Target (e.g., Kinase, Receptor) Epiburchellin->Target Binds to Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Downstream Modulates Apoptosis Induction of Apoptosis Downstream->Apoptosis Proliferation Inhibition of Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway for the anti-cancer activity of this compound.

G cluster_1 Experimental Workflow for In Vitro Anti-Cancer Screening Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treat Treatment with this compound Culture->Treat Assay Cell Viability Assay (e.g., MTT) Treat->Assay Data Data Analysis (IC50 Determination) Assay->Data End End: Identify Potentially Sensitive Cell Lines Data->End

Caption: A generalized workflow for screening the anti-cancer activity of this compound.

G cluster_2 Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Epiburchellin This compound Epiburchellin->NFkB Inhibits NO Nitric Oxide Production iNOS->NO

Caption: A hypothetical pathway for the anti-inflammatory effects of this compound.

Disclaimer: The information provided in these application notes is intended for research purposes only and is based on generalized scientific principles and data from related compounds. The therapeutic potential and specific mechanisms of action of this compound require direct and thorough investigation. Researchers should design and validate their own experimental protocols and interpret the results with caution.

References

No Industrial Applications of 3a-Epiburchellin Derivatives Found in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and commercial chemical supplier information, no industrial applications, biological activity data, or detailed synthesis protocols for 3a-Epiburchellin derivatives have been identified in publicly available literature.

Researchers, scientists, and drug development professionals should be aware that while the parent compound, burchellin, a neolignan isolated from various plant species, has been investigated for some biological activities, its specific stereoisomer, this compound, and its derivatives do not appear to be a current focus of industrial research and development.

Our search strategy included broad and specific queries related to the synthesis, biological evaluation, and industrial uses of this compound and its potential derivatives. The searches did not yield any publications, patents, or technical data sheets detailing applications in pharmaceuticals, agriculture, or any other industrial sector.

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational data. No quantitative data is available for tabulation, no experimental protocols have been published to be detailed, and no signaling pathways or experimental workflows have been described for visualization.

It is possible that research into this compound derivatives is being conducted in private industrial settings and has not been disclosed in the public domain. However, based on the available information, there is currently no basis for outlining any industrial applications for this specific class of compounds. Investigators interested in this area may need to conduct primary research to establish any potential biological activity and subsequent industrial utility.

Troubleshooting & Optimization

Technical Support Center: Purification of 3a-Epiburchellin and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3a-Epiburchellin and other related lignans.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification process in a question-and-answer format.

Question: What are the best initial steps for extracting lignans like this compound from plant material?

Answer: A successful lignan purification begins with an efficient extraction process. It is generally recommended to start with a sequential extraction. First, a defatting step using a non-polar solvent such as n-hexane or petroleum ether is advisable, particularly for lipid-rich source materials like seeds. This minimizes the co-extraction of fats and other lipophilic impurities that can interfere with subsequent purification steps.[1] Following the removal of lipids, extraction of the lignans themselves is typically achieved using polar solvents like methanol, ethanol, or aqueous mixtures of these alcohols.[1][2] The choice of solvent can significantly impact the yield and profile of the extracted compounds.[3]

Question: I am observing a low yield of the target lignan after the initial extraction. What could be the cause and how can I improve it?

Answer: Low extraction yield can be attributed to several factors. The choice of extraction solvent is critical; for more polar lignan glycosides, aqueous mixtures of ethanol or methanol are often more effective than the pure alcohols.[1] The extraction method itself also plays a key role. Techniques like maceration, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can enhance extraction efficiency compared to simple solvent washing.[1] Additionally, the duration and temperature of the extraction can be optimized. For instance, some studies have shown that increasing the extraction time can significantly increase the yield of certain lignans.[4] It is also important to ensure the plant material is ground to a fine powder to maximize the surface area for solvent penetration.

Question: My chromatograms show many overlapping peaks, making it difficult to isolate the target compound. What purification strategies can I employ?

Answer: Co-eluting impurities are a common challenge in natural product purification. A multi-step chromatographic approach is often necessary to achieve high purity. A typical workflow involves an initial separation using open column chromatography on silica gel or Sephadex LH-20.[3][5] This can be followed by a higher resolution technique like preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).[6][7] The choice of mobile phase is crucial for achieving good separation. Gradient elution, where the solvent composition is changed over time, is generally more effective than isocratic elution for complex mixtures. For particularly challenging separations, techniques like medium-pressure liquid chromatography (MPLC) and high-speed counter-current chromatography (HSCCC) have been used successfully for the one-step separation of multiple lignans.[8]

Question: I am concerned about the stability of my target lignan during the purification process. What precautions should I take?

Answer: Lignans can be susceptible to degradation under certain conditions. For example, acidic hydrolysis, while sometimes used to cleave glycosidic bonds, can lead to the formation of artifacts.[1] It is advisable to work at moderate temperatures and avoid unnecessarily harsh pH conditions. Samples should be stored in a cold, dark, and dry place to prevent degradation.[6] When evaporating solvents, using a rotary evaporator under reduced pressure at a low temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used to identify and quantify this compound and other lignans?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used technique for both qualitative and quantitative analysis of lignans.[3] For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][9] Thin Layer Chromatography (TLC) is a simple and rapid method for initial screening of extracts and for monitoring the progress of purification.[6]

Q2: Are there specific chromatographic columns that are recommended for lignan purification?

A2: For preparative chromatography, silica gel is a common stationary phase for initial cleanup.[9] Sephadex LH-20 is particularly useful for separating compounds based on size and polarity, and it is effective in removing polymeric impurities.[3][5] For high-resolution separation, reversed-phase columns, such as C18, are frequently used in HPLC.[6] Chiral HPLC columns can be employed for the separation of enantiomers.[6]

Q3: What are some of the common impurities found in lignan extracts?

A3: Besides other closely related lignans, common impurities include fatty acids, terpenoids, flavonoids, and other phenolic compounds.[1][10] The initial defatting step is crucial for removing a significant portion of the lipophilic impurities.[1]

Quantitative Data from Lignan Purification Studies

The following tables summarize quantitative data from various studies on the purification of lignans, which can serve as a reference for expected yields and purity.

Table 1: Purity and Recovery of Lignans and Flavonoids from Valeriana amurensis after a Two-Step Chromatography Process. [11]

CompoundContent in Crude Extract (%)Content after Purification (%)Recovery (%)
Lignan 11.2 ± 0.14.8 ± 0.283.3
Lignan 22.5 ± 0.210.1 ± 0.483.3
Lignan 30.8 ± 0.13.3 ± 0.183.3
Flavonoid 40.6 ± 0.12.5 ± 0.183.3

Table 2: Results from Preparative Separation of Lignans from Sinopodophyllum emodi using MPLC and HSCCC. [8]

CompoundAmount from 100 mg Sample (mg)Purity (%)
4'-demethyl podophyllotoxin8.592.4
Podophyllotoxin40.192.1
Deoxypodophyllotoxin4.698.1
Kaempferol1.696.7

Experimental Protocols

General Protocol for the Extraction and Isolation of Lignans

This protocol is a generalized procedure based on common methods for lignan purification and should be optimized for the specific plant material and target compound.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Perform a preliminary extraction with a non-polar solvent (e.g., n-hexane) to remove lipids.[1]

    • Extract the defatted material with methanol or ethanol, or an aqueous mixture thereof. This can be done by maceration, sonication, or Soxhlet extraction.[1][2]

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Initial Chromatographic Separation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by TLC to pool fractions containing the target lignan(s).[6]

  • Further Purification:

    • Further purify the pooled fractions using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to remove smaller and more polar impurities.[3][5]

    • For final purification to obtain a high-purity compound, use preparative HPLC on a reversed-phase (C18) column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[7]

  • Compound Identification:

    • Characterize the purified compound using spectroscopic methods such as MS, 1H NMR, and 13C NMR to confirm its structure.[9]

Visualizations

Lignan_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried Plant Material Defatting Defatting (n-hexane) Plant_Material->Defatting Lignan_Extraction Lignan Extraction (Methanol/Ethanol) Defatting->Lignan_Extraction Crude_Extract Crude Lignan Extract Lignan_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC (Reversed-Phase) Sephadex_LH20->Prep_HPLC Pure_Lignan Pure this compound (or related lignan) Prep_HPLC->Pure_Lignan

Caption: A generalized workflow for the purification of this compound and related lignans.

Troubleshooting_Logic Start Start Purification Low_Yield Low Yield? Start->Low_Yield Optimize_Extraction Optimize Extraction: - Change solvent polarity - Use UAE/MAE - Increase extraction time Low_Yield->Optimize_Extraction Yes Impure_Fractions Impure Fractions? Low_Yield->Impure_Fractions No Optimize_Extraction->Impure_Fractions Multi_Step_Chrom Employ Multi-Step Chromatography: - Silica Gel -> Sephadex LH-20 - Preparative HPLC Impure_Fractions->Multi_Step_Chrom Yes Degradation Compound Degradation? Impure_Fractions->Degradation No Multi_Step_Chrom->Degradation Mild_Conditions Use Mild Conditions: - Avoid harsh pH - Low temperature - Protect from light Degradation->Mild_Conditions Yes Success Successful Purification Degradation->Success No Mild_Conditions->Success Problem Persistent Issue

Caption: A troubleshooting decision tree for common issues in lignan purification.

References

3a-Epiburchellin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability and degradation issues with 3a-Epiburchellin.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected degradation during storage. What are the common causes?

A1: Degradation of this compound during storage can be attributed to several factors, including exposure to light (photodegradation), elevated temperatures, humidity, and inappropriate pH conditions of the storage solvent. Like many complex organic molecules, this compound may be susceptible to hydrolysis or oxidation.[1][2] We recommend storing the compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to oxidation.

Q2: I am observing multiple peaks in my chromatogram after a short-term experiment. How can I determine if these are degradation products?

A2: The appearance of new peaks in your chromatogram suggests the formation of impurities, which could be degradation products. To confirm this, you can perform a forced degradation study, where the compound is intentionally exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][3] If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, they are likely degradation products. Mass spectrometry (LC-MS) can further help in identifying these by comparing their mass-to-charge ratios with the parent compound.

Q3: What are the recommended analytical techniques to identify and characterize unknown degradation products of this compound?

A3: A multi-faceted analytical approach is recommended for the comprehensive characterization of unknown impurities.[1]

  • LC-MS/MS: To determine the molecular weight and obtain fragmentation patterns of the degradation products.

  • Preparative HPLC: For the isolation of individual impurities in sufficient quantities for further analysis.

  • NMR (¹H, ¹³C): To elucidate the precise chemical structure of the isolated degradants.

  • FTIR Spectroscopy: To identify changes in functional groups compared to the parent this compound molecule.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solution

Symptom: A significant decrease in the main peak of this compound and the appearance of several new peaks in the HPLC chromatogram within hours of dissolution in an aqueous buffer.

Possible Cause: Hydrolysis due to acidic or basic conditions in the buffer.

Troubleshooting Steps:

  • pH Screening: Perform a pH stability study by dissolving this compound in a series of buffers with a pH range from acidic to basic (e.g., pH 3, 5, 7, 9).

  • Time-Course Analysis: Monitor the degradation at different time points using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the pH at which the compound is most stable.

Issue 2: Inconsistent Results Between Batches

Symptom: Different batches of this compound show varying stability profiles under the same experimental conditions.

Possible Cause: The presence of metallic impurities or variations in the crystalline form of the solid compound.

Troubleshooting Steps:

  • Impurity Profiling: Analyze the different batches for trace metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Solid-State Characterization: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism between batches.

  • Excipient Compatibility: If formulated, investigate potential interactions with excipients that might catalyze degradation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]

1. Acidic Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

2. Basic Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Neutralization: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Procedure: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

4. Thermal Degradation:

  • Procedure: Keep the solid compound in an oven at 80°C for 48 hours.

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

Sample Analysis: All stressed samples should be analyzed by a suitable stability-indicating method, such as RP-HPLC with UV detection, and compared to an unstressed control sample.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 2h15.2%2DP1 (4.5 min)
0.1 M NaOH, 60°C, 2h35.8%3DP2 (3.8 min), DP3 (5.1 min)
3% H₂O₂, RT, 24h22.5%2DP4 (6.2 min)
Solid, 80°C, 48h5.1%1DP1 (4.5 min)
UV Light, 24h12.7%1DP5 (7.0 min)

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acidic Stress (0.1M HCl, 60°C) stock->acid Expose to Stress base Basic Stress (0.1M NaOH, 60°C) stock->base Expose to Stress oxide Oxidative Stress (3% H2O2, RT) stock->oxide Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc RP-HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Impurity Characterization (Prep-HPLC, NMR, FTIR) hplc->characterization Isolate & Characterize Degradants method Stability-Indicating Method Development hplc->method pathway Degradation Pathway Elucidation characterization->pathway

Caption: Forced degradation experimental workflow for this compound.

logical_relationship cluster_stress Stress Factors cluster_degradation Degradation Pathways compound This compound ph pH (Acid/Base) oxidation Oxidation (e.g., H2O2) light Light (UV/Vis) temperature Temperature hydrolysis Hydrolysis ph->hydrolysis leads to oxidation_path Oxidation oxidation->oxidation_path leads to photodegradation Photodegradation light->photodegradation leads to temperature->hydrolysis accelerates temperature->oxidation_path accelerates degradation_products Degradation Products hydrolysis->degradation_products form oxidation_path->degradation_products form photodegradation->degradation_products form

Caption: Factors influencing this compound degradation pathways.

References

Technical Support Center: Optimizing 3a-Epiburchellin Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3a-Epiburchellin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a neolignan, a class of natural products known for their diverse biological activities, including potential antiviral properties. Like many hydrophobic molecules, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and other aqueous assay buffers. This can result in inaccurate and irreproducible experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent for this compound and other related lignans.[1] Other organic solvents such as ethanol, dimethylformamide (DMF), chloroform, dichloromethane, and acetone may also be effective.[1] It is always advisable to start with a small amount of the compound to test solubility in a new solvent to avoid sample loss.

Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "solvent-shift" precipitation. Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions in the medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.

  • Slow Addition with Agitation: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.

  • Use of Excipients: Consider using solubilizing agents, or excipients, in your formulation.

Q4: What are some common excipients that can be used to improve the solubility of this compound?

A4: Several types of excipients can enhance the aqueous solubility of hydrophobic compounds:

  • Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL are widely used to create micellar formulations that can encapsulate hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, increasing their solubility in aqueous solutions.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and ethanol might be more effective than DMSO alone.

Troubleshooting Guide: Compound Precipitation in Experiments

Problem Possible Cause Troubleshooting Steps
Precipitate forms immediately upon adding DMSO stock to aqueous buffer/medium. Rapid change in solvent polarity.- Add the stock solution dropwise while vortexing.- Perform serial dilutions in the aqueous buffer.- Decrease the concentration of the stock solution.
Cloudiness or precipitate appears over time during incubation. Compound has low kinetic solubility at the experimental concentration.- Determine the kinetic solubility to find the maximum soluble concentration (see Experimental Protocols).- Lower the final concentration of this compound in your assay.- Incorporate a solubilizing excipient (e.g., Tween® 80, HP-β-CD).
Precipitation is observed only at higher concentrations in a dose-response experiment. The higher concentrations exceed the solubility limit of the compound in the assay medium.- Prepare each dilution independently from the stock to maintain a constant DMSO concentration.- Use a formulation with excipients for higher concentration points.
Variability in results between experiments. Inconsistent dissolution of this compound.- Ensure the stock solution is fully dissolved before each use (visual inspection, gentle warming if necessary).- Prepare fresh dilutions for each experiment.

Data Presentation: Solubility of this compound and Related Lignans

Solvent/System Solubility Profile Recommendations and Notes
Dimethyl Sulfoxide (DMSO) SolubleRecommended as the primary solvent for creating high-concentration stock solutions.
Ethanol May dissolveCan be used as a primary solvent or as a co-solvent with DMSO.
Dimethylformamide (DMF) May dissolveAnother polar aprotic solvent that can be an alternative to DMSO.
Water InsolubleDirect dissolution in aqueous buffers is not recommended.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Prone to precipitationThe final concentration of organic solvent (e.g., DMSO) should be kept to a minimum (<0.5%).
Formulation with Tween® 80 Improved apparent solubilityA suggested in vivo formulation is 10% DMSO, 5% Tween® 80, and 85% saline.[1] This can be adapted for in vitro use.
Formulation with Cyclodextrins Improved aqueous solubilityHP-β-CD is a common choice for enhancing the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: ~340.37 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and pipette

Methodology:

  • Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Carefully weigh out approximately 1 mg of this compound into the tube. Record the exact weight.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (µL) = (Mass (mg) / 340.37 g/mol ) * 100,000

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Cell culture medium (or other aqueous buffer of interest)

  • Clear, flat-bottom 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm (for turbidity)

Methodology:

  • Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes. For example, create concentrations ranging from 10 mM down to 0.1 mM.

  • In the clear, flat-bottom 96-well assay plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include the following controls:

    • Negative Control: 198 µL of medium + 2 µL of 100% DMSO.

    • Blank: 200 µL of medium only.

  • Mix the plate gently on a plate shaker for 1-2 minutes.

  • Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).

  • Measure the absorbance (or light scattering) of each well at a wavelength of approximately 620 nm. An increase in absorbance compared to the negative control indicates precipitation.

  • The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility under these conditions.

Visualization of Potential Mechanism of Action

This compound, as a lignan, may exert antiviral effects. Burchellin and its stereoisomers have been reported to have antiviral activity against Coxsackievirus B3 (CVB3). A key pathway that CVB3 manipulates for its replication is the Extracellular signal-regulated kinase (ERK) signaling pathway. The following diagrams illustrate a simplified workflow for solubility testing and a potential signaling pathway involved in CVB3 replication that could be a target for this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay Weigh_Compound Weigh this compound Add_DMSO Add DMSO Weigh_Compound->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock in 100% DMSO Dissolve->Stock_Solution Serial_Dilution Serial Dilution in DMSO Stock_Solution->Serial_Dilution Use for dilutions Add_to_Medium Add to Aqueous Medium (1:100) Serial_Dilution->Add_to_Medium Working_Solutions Working Solutions (Final DMSO < 0.5%) Add_to_Medium->Working_Solutions Cell_Treatment Treat Cells Working_Solutions->Cell_Treatment Use for experiments Incubate Incubate Cell_Treatment->Incubate Data_Acquisition Data Acquisition Incubate->Data_Acquisition

Caption: Experimental Workflow for Preparing this compound Solutions.

coxsackievirus_pathway cluster_erk ERK Signaling Pathway CVB3 Coxsackievirus B3 Receptor Host Cell Receptor (CAR/DAF) CVB3->Receptor Binds Entry Viral Entry & Uncoating Receptor->Entry Viral_RNA Viral RNA Translation Entry->Viral_RNA Ras Ras Entry->Ras Activates Polyprotein Viral Polyprotein Synthesis Viral_RNA->Polyprotein RNA_Replication Viral RNA Replication Viral_RNA->RNA_Replication Template Proteases Viral Proteases (2A, 3C) Polyprotein->Proteases Structural_Proteins Structural Proteins Proteases->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (e.g., 3D Pol) Proteases->NonStructural_Proteins Assembly Virion Assembly Structural_Proteins->Assembly NonStructural_Proteins->RNA_Replication RNA_Replication->Assembly Release Progeny Virus Release Assembly->Release Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->RNA_Replication Promotes Epiburchellin This compound Epiburchellin->ERK Inhibits?

Caption: Potential Antiviral Mechanism via ERK Pathway Inhibition.

References

Troubleshooting 3a-Epiburchellin bioassay inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers utilizing 3a-Epiburchellin in various bioassays. The following FAQs and guides address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not dissolving properly for my in vitro assay. What solvent should I use?

A1: this compound, like many lignans, has low aqueous solubility. For in vitro cellular assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). Subsequently, this stock can be diluted to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.5%).

Q2: I am observing high cytotoxicity in my negative control wells treated only with the vehicle. What could be the cause?

A2: High cytotoxicity in vehicle-treated wells is often due to the final concentration of the solvent, such as DMSO. It is crucial to determine the solvent tolerance of your specific cell line. Running a vehicle control curve with varying concentrations of DMSO will help identify the maximum permissible concentration that does not induce significant cell death.

Q3: My results in a colorimetric cytotoxicity assay (e.g., MTT) are not consistent with a fluorescence-based assay (e.g., AlamarBlue). Why is this happening?

A3: Discrepancies between different cytotoxicity assays can occur because they measure different cellular parameters. The MTT assay measures mitochondrial reductase activity, while the AlamarBlue assay also reflects cytoplasmic reductase activity.[1] It is possible for a compound to interfere with one pathway more than another. For instance, some compounds can stimulate the reduction of the AlamarBlue substrate, leading to an apparent increase in cell viability at concentrations that are shown to be inhibitory by other methods.[1] It is recommended to use orthogonal methods, such as a membrane integrity assay (e.g., LDH release), to confirm cytotoxicity.

Q4: I am not observing the expected anti-inflammatory activity of this compound in my NF-κB reporter gene assay. What are some potential reasons?

A4: Several factors could contribute to a lack of activity. First, ensure your positive controls for NF-κB activation (e.g., TNF-α or LPS) are working as expected. If the positive controls are weak, the assay system itself may not be sensitive enough. Second, consider the possibility of compound interference with the reporter system (e.g., luciferase or β-galactosidase). Running a counterscreen to check for direct inhibition of the reporter enzyme can rule this out. Finally, the concentration range of this compound being tested may not be optimal. A broader dose-response experiment is recommended.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Observed Problem Potential Cause Recommended Solution
High background signal in "no cell" control wells.Contamination of assay reagents or well plate.Use fresh, sterile reagents and plates. Ensure proper aseptic technique.
Precipitate formation in wells after adding this compound.Poor solubility of the compound at the tested concentration in the final assay medium.Lower the final concentration of this compound. Ensure the DMSO stock is fully dissolved before dilution.
Inconsistent readings across replicate wells.Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.
Low signal in positive control (e.g., doxorubicin-treated) wells.Insufficient incubation time or suboptimal concentration of the positive control.Optimize the incubation time and concentration of the positive control to achieve a robust cytotoxic effect.
Variable Anti-inflammatory Assay Outcomes
Observed Problem Potential Cause Recommended Solution
High variability in cytokine (e.g., TNF-α, IL-6) secretion measurements.Inconsistent cell density or stimulation. Cell stress due to handling.Standardize cell seeding density and ensure consistent application of the inflammatory stimulus (e.g., LPS). Handle cells gently to minimize stress-induced cytokine release.
No inhibition of inflammatory markers at non-toxic concentrations.The compound may not be active through the specific pathway being investigated at the tested concentrations.Test a wider range of concentrations. Investigate other potential anti-inflammatory pathways.
Interference with ELISA or other detection methods.The compound may have inherent color or fluorescence, or it may cross-react with detection antibodies.Run a control with the compound in the absence of cell-secreted factors to check for direct interference with the assay readout.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle controls (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Protocol: LPS-Induced TNF-α Secretion Assay
  • Cell Seeding and Differentiation: Seed monocytic cells (e.g., THP-1) in a 96-well plate. If required, differentiate the cells into macrophages using an agent like PMA.

  • Pre-treatment with Compound: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) to induce TNF-α production. Include a negative control (no LPS) and a positive control (LPS without the compound).

  • Incubation: Incubate the plate for a predetermined time to allow for cytokine secretion (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock in DMSO treat Treat Cells with Serial Dilutions stock->treat cells Culture and Seed Cells cells->treat incubate Incubate for Defined Period treat->incubate measure Measure Endpoint (e.g., Viability, Cytokine Level) incubate->measure normalize Normalize Data to Controls measure->normalize calculate Calculate IC50/EC50 normalize->calculate

Caption: A generalized workflow for in vitro bioactivity screening.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Bioassay Results check_sol Check Compound Solubility/Precipitation start->check_sol sol_ok Solubility OK check_sol->sol_ok Yes sol_bad Precipitate Observed check_sol->sol_bad No check_ctrl Evaluate Positive/Negative Controls ctrl_ok Controls Valid check_ctrl->ctrl_ok Yes ctrl_bad Controls Failed check_ctrl->ctrl_bad No check_interfere Assess Assay Interference interfere_ok No Interference check_interfere->interfere_ok No interfere_bad Interference Detected check_interfere->interfere_bad Yes sol_ok->check_ctrl reformulate Reformulate Compound (e.g., lower concentration) sol_bad->reformulate ctrl_ok->check_interfere reoptimize Re-optimize Assay Conditions ctrl_bad->reoptimize counterscreen Run Counterscreen interfere_bad->counterscreen

Caption: A decision tree for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Enhancing the Resolution of 3a-Epiburchellin NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of 3a-Epiburchellin NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample concentration for high-resolution NMR of this compound?

A1: For ¹H NMR spectra of sesquiterpenoids like this compound (molecular weight typically < 600 g/mol ), the recommended sample concentration is between 5 and 25 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.[1] While a higher concentration can improve the signal-to-noise ratio, an overly concentrated sample can lead to increased viscosity, which in turn causes peak broadening and reduced resolution.[2] For ¹³C NMR, a higher concentration is generally better due to the lower sensitivity of the ¹³C nucleus.[3]

Q2: How can I remove solid impurities from my this compound sample?

A2: It is crucial to remove all solid particles from your sample as they can distort the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[1] You can filter your sample by passing it through a Pasteur pipette packed with a small, tight plug of glass wool.[1] Avoid using cotton wool as it can introduce impurities into your sample.[1]

Q3: Which deuterated solvent is best for this compound?

A3: The choice of solvent can significantly impact spectral resolution by influencing the chemical shifts of your compound.[4] Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving power and ease of removal. However, if you experience peak overlap, trying a different solvent like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts and potentially resolve the overlapping signals.[5] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, which can be advantageous for separating crowded spectral regions.

Q4: My baseline is distorted. What could be the cause and how can I fix it?

A4: A distorted baseline can arise from several factors, including a poorly shimmed magnetic field, the presence of paramagnetic impurities, or a very high sample concentration. Ensure the spectrometer's shimming is optimized for your sample. If the problem persists, consider if your sample might contain paramagnetic metal ions. These can be removed by treating your sample with a chelating agent. If the concentration is too high, this can also affect the baseline; diluting the sample may help.

Q5: How can I confirm the presence of exchangeable protons (e.g., -OH) in my this compound spectrum?

A5: To identify signals from exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[5]

Troubleshooting Guides

Problem: Broad or Asymmetric Peaks in the Spectrum

Broad or asymmetric peaks are a common issue that significantly degrades the quality and interpretability of NMR spectra. Follow this guide to troubleshoot and resolve this problem.

Troubleshooting Workflow:

G Troubleshooting Broad NMR Peaks start Start: Broad Peaks Observed check_shimming Is the magnetic field properly shimmed? start->check_shimming shim_spectrometer Re-shim the spectrometer. check_shimming->shim_spectrometer No check_sample_prep Was the sample prepared correctly? check_shimming->check_sample_prep Yes shim_spectrometer->check_sample_prep reprepare_sample Re-prepare the sample: - Check concentration - Filter out solids - Use appropriate solvent volume check_sample_prep->reprepare_sample No check_concentration Is the sample concentration too high? check_sample_prep->check_concentration Yes end_good Resolution Improved reprepare_sample->end_good dilute_sample Dilute the sample. check_concentration->dilute_sample Yes check_paramagnetics Are paramagnetic impurities present? check_concentration->check_paramagnetics No dilute_sample->end_good chelate_impurities Treat sample with a chelating agent. check_paramagnetics->chelate_impurities Yes end_bad Problem Persists Consult Instrument Specialist check_paramagnetics->end_bad No chelate_impurities->end_good

Caption: Troubleshooting workflow for broad NMR peaks.

Problem: Overlapping Signals in the Spectrum

Signal overlap is a frequent challenge, especially in complex molecules like sesquiterpenoids. This can obscure important structural information.

Troubleshooting Workflow:

G Troubleshooting Overlapping NMR Signals start Start: Overlapping Signals change_solvent Change the deuterated solvent (e.g., from CDCl₃ to C₆D₆). start->change_solvent check_resolution Are signals resolved? change_solvent->check_resolution increase_field Use a higher field NMR spectrometer. check_resolution->increase_field No end_good Signals Resolved check_resolution->end_good Yes check_resolution2 Are signals resolved? increase_field->check_resolution2 use_2d_nmr Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC). check_resolution2->use_2d_nmr No check_resolution2->end_good Yes use_2d_nmr->end_good end_bad Problem Persists Consider advanced techniques

Caption: Workflow for resolving overlapping NMR signals.

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8% D) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

  • Filtration: Using a clean Pasteur pipette with a small, tight plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube. This will remove any particulate matter.

  • Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.7 mL. The height of the liquid in the tube should be around 4-5 cm.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: Optimizing Spectrometer Parameters for High Resolution
  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform an automated shimming routine to optimize the magnetic field homogeneity. For critical samples, manual shimming of the Z1, Z2, Z3, and Z4 shims, followed by the X, Y, XZ, and YZ shims, can significantly improve resolution.

  • Acquisition Parameters:

    • Pulse Width: Calibrate the 90° pulse width for your sample.

    • Acquisition Time (AT): Set a sufficiently long acquisition time (e.g., 2-4 seconds for ¹H NMR) to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): For a sufficient concentration of this compound, 8 to 16 scans are typically adequate for ¹H NMR. Increasing the number of scans will improve the signal-to-noise ratio, but will not improve the resolution.

  • Data Processing:

    • Apodization: Apply a window function before Fourier transformation. A gentle Gaussian or Lorentzian-to-Gaussian transformation can improve resolution by narrowing the lineshapes, but may reduce the signal-to-noise ratio.

    • Zero Filling: Apply zero filling at least once to improve the digital resolution of the spectrum.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

Data Presentation

Table 1: Effect of Key Parameters on NMR Spectral Resolution

ParameterRecommended Setting/ActionExpected Impact on ResolutionNotes
Sample Concentration 5-25 mg / 0.5-0.7 mLHigh concentration can decrease resolution due to increased viscosity.Finding the optimal concentration is key.
Solvent Viscosity Choose a low-viscosity solventLower viscosity leads to sharper lines and better resolution.Consider solvent's dissolving power.
Solvent Type CDCl₃, C₆D₆, Acetone-d₆, etc.Can change chemical shifts to resolve overlapping signals.[5]Benzene-d₆ often causes large shifts.
Shimming Automated and manual optimizationCrucial for a homogeneous magnetic field, directly impacts resolution.A well-shimmed magnet produces sharp, symmetrical peaks.
Acquisition Time (AT) 2-4 seconds for ¹H NMRLonger AT provides better digital resolution.Longer AT also increases experimental time.
Apodization Function Gaussian or Lorentz-to-GaussianCan enhance resolution by narrowing peaks.May decrease the signal-to-noise ratio.
Magnetic Field Strength Higher field (e.g., 600 MHz vs 400 MHz)Significantly improves resolution by increasing signal dispersion.[6]Access to higher field instruments may be limited.

References

3a-Epiburchellin protocol modifications for higher purity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3a-Epiburchellin Protocol

Welcome to the technical support center for the this compound protocol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow for higher purity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: After the final reaction step, my crude product is a complex mixture with many side products visible on TLC/LC-MS. How can I simplify the purification process?

A1: A complex crude mixture often indicates issues with the reaction conditions or the workup procedure.

  • Reaction Optimization:

    • Temperature Control: Ensure strict temperature control during the reaction. Excursions from the optimal temperature can lead to the formation of side products.

    • Reagent Purity: Use high-purity starting materials and reagents. Impurities in the starting materials can lead to a variety of side products.[1][2]

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Workup Procedure:

    • Quenching: The quenching step should be performed carefully to neutralize any remaining reactive reagents without degrading the product.

    • Liquid-Liquid Extraction: Optimize the solvent system used for extraction to selectively isolate the desired compound. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.

Workflow for Simplifying Crude Mixture:

cluster_reaction Reaction Optimization cluster_workup Workup Optimization Crude Mixture Crude Mixture Reaction Conditions Reaction Conditions Crude Mixture->Reaction Conditions Check Reagent Purity Reagent Purity Crude Mixture->Reagent Purity Verify Inert Atmosphere Inert Atmosphere Crude Mixture->Inert Atmosphere Ensure Workup Workup Crude Mixture->Workup Simplified Mixture Simplified Mixture Reaction Conditions->Simplified Mixture Reagent Purity->Simplified Mixture Inert Atmosphere->Simplified Mixture Quenching Quenching Workup->Quenching Optimize Extraction Extraction Workup->Extraction Refine Quenching->Simplified Mixture Extraction->Simplified Mixture

Caption: Troubleshooting workflow for a complex crude product.

Q2: I am having difficulty separating this compound from its other stereoisomers. What purification strategies can I employ?

A2: The separation of stereoisomers, such as burchellin and its 1'-epi-diastereoisomer, requires specialized chromatographic techniques.[3][4][5]

  • Preparative Chiral HPLC: This is the most effective method for separating enantiomers and diastereomers.[3][4]

    • Column Selection: Utilize a chiral stationary phase (CSP) column. The choice of the specific CSP will depend on the exact nature of the stereoisomers.

    • Mobile Phase Optimization: A systematic screening of different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) is crucial to achieve baseline separation.

  • Flash Chromatography: While less effective for enantiomers, flash chromatography with a high-performance silica gel column can sometimes separate diastereomers. A slow, shallow gradient is recommended.

Table 1: Illustrative Comparison of Purification Techniques for Stereoisomer Separation

TechniqueStationary PhaseTypical Mobile PhaseResolution of StereoisomersThroughput
Flash ChromatographySilica GelHexane/Ethyl Acetate GradientLow to ModerateHigh
Preparative HPLCC18 Reversed-PhaseAcetonitrile/Water GradientLowMedium
Preparative Chiral HPLC Chiral Stationary Phase Hexane/Isopropanol High Low

Q3: My final product purity is consistently below 95% after purification. What are the likely sources of contamination and how can I remove them?

A3: Contamination in the final product can arise from several sources.

  • Residual Solvents: Ensure complete removal of solvents by drying the product under high vacuum. NMR spectroscopy can be used to detect residual solvents.

  • Reagent-Derived Impurities: Some impurities may co-elute with the product. Re-purification using a different chromatographic method (e.g., reversed-phase HPLC if normal-phase was used initially) can be effective.

  • Product Degradation: this compound may be unstable under certain conditions. Avoid prolonged exposure to strong acids, bases, or high temperatures during purification.

Logical Flow for Purity Enhancement:

Low_Purity Purity < 95% Source_Identification Identify Source of Impurity Low_Purity->Source_Identification Residual_Solvents Residual Solvents Source_Identification->Residual_Solvents Reagent_Impurities Reagent-Derived Impurities Source_Identification->Reagent_Impurities Product_Degradation Product Degradation Source_Identification->Product_Degradation High_Vacuum_Drying High Vacuum Drying Residual_Solvents->High_Vacuum_Drying Re-purification Re-purification (Orthogonal Method) Reagent_Impurities->Re-purification Mild_Conditions Use Mild Purification Conditions Product_Degradation->Mild_Conditions High_Purity Purity > 98% High_Vacuum_Drying->High_Purity Re-purification->High_Purity Mild_Conditions->High_Purity

Caption: Decision tree for improving final product purity.

Frequently Asked Questions (FAQs)

Q4: What is the recommended general protocol for the purification of lignans like this compound from a crude extract?

A4: A general protocol involves a multi-step approach to gradually increase purity.

  • Solvent Extraction: Begin with a liquid-liquid extraction to partition the lignans from the crude mixture. A common approach is to use a non-polar solvent followed by a more polar solvent like acetone or ethanol.[6]

  • Silica Gel Column Chromatography: The crude extract is then subjected to silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically used.

  • Preparative HPLC: For high purity, a final polishing step using preparative HPLC is recommended. Reversed-phase columns (e.g., C18) are often suitable for lignan purification.[6]

Experimental Workflow for Lignan Purification:

Crude_Extract Crude_Extract Solvent_Extraction Liquid-Liquid Extraction Crude_Extract->Solvent_Extraction Silica_Column Silica Gel Column Chromatography Solvent_Extraction->Silica_Column Prep_HPLC Preparative HPLC Silica_Column->Prep_HPLC Pure_Product Pure_Product Prep_HPLC->Pure_Product

Caption: General purification workflow for lignans.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying the purity of lignans.[6][7] Using a chiral column can also determine the enantiomeric excess.

  • Mass Spectrometry (MS): LC-MS can confirm the identity of the product and detect impurities with different mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities that may not be visible by HPLC.

Table 2: Purity Assessment Techniques

TechniqueInformation ProvidedTypical Purity Threshold for "High Purity"
HPLC-UVQuantitative Purity> 98%
Chiral HPLCEnantiomeric Excess (ee%)> 99% ee
LC-MSIdentity Confirmation, Impurity Detection-
NMRStructural Confirmation, Residual SolventsNo observable impurities

Q6: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?

A6: Yes, TLC is a valuable tool for monitoring the progress of purification.[6] It is particularly useful for:

  • Screening Solvents: Quickly testing different solvent systems for column chromatography.

  • Monitoring Column Fractions: Identifying which fractions from column chromatography contain the desired product.

  • Assessing Crude Reaction Mixtures: Getting a quick overview of the complexity of the reaction mixture.

It is important to note that TLC may not be able to resolve closely related stereoisomers.

References

Common pitfalls in 3a-Epiburchellin handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common pitfalls in handling and storage of 3a-Epiburchellin. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to minimize exposure to air and moisture.

Q2: How should I prepare solutions of this compound?

This compound is a neolignan and, like many phenolic compounds, may have limited aqueous solubility. For biological assays, it is common to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted into aqueous buffers or cell culture media for your experiments. When preparing solutions, it is important to use high-purity, anhydrous solvents to prevent degradation.

Q3: How stable is this compound in solution?

The stability of this compound in solution has not been extensively studied. However, based on data from related lignans, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles. The stability of lignans in solution can be affected by pH, light, and temperature. For instance, some lignans have shown degradation in whey-based drinks over a period of 6 months at 8°C.

Q4: What are the potential signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to assess the purity and integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the color of the solid compound or a solution could also indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.- Confirm the purity of your this compound sample using an appropriate analytical technique (e.g., HPLC). - Prepare fresh solutions from solid material for each experiment. - If using a stock solution, ensure it has been stored properly at -80°C and has undergone minimal freeze-thaw cycles.
Precipitation of the compound in aqueous media. Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low enough to be tolerated by your experimental system, but high enough to maintain solubility. - Consider using a different co-solvent if DMSO is not suitable for your application.
Difficulty dissolving solid this compound. The compound may have been exposed to moisture, causing it to clump.- Gently warm the vial to room temperature in a desiccator before opening to prevent condensation. - Use sonication to aid in the dissolution of the compound in the appropriate solvent.

General Stability of Lignans

Lignan Type Matrix Storage/Treatment Condition Stability Outcome
Secoisolariciresinol diglucoside (SDG)Bakery productsBaking at normal temperaturesStable
Secoisolariciresinol diglucoside (SDG)Bakery productsStorage at room temperature for 1 week or -25°C for 2 monthsStable
LignansVirgin olive oilStorage in the dark at 20°C for 15 monthsStable
Secoisolariciresinol diglucoside (SDG)Whey-based drinksStorage at 8°C for 6 monthsUp to 25% loss

Experimental Protocols

General Protocol for Solubilizing this compound for In Vitro Assays

  • Preparation of Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution with the appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system.

Visual Guides

Experimental_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment cluster_stock_storage Stock Solution Storage Solid_Storage Solid this compound (-20°C, dark, sealed) Equilibrate Equilibrate to RT in desiccator Solid_Storage->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Dilute Dilute to working concentration in media Stock_Solution->Dilute Aliquot Aliquot Stock_Solution->Aliquot Experiment Perform Experiment Dilute->Experiment Store_Stock Store at -80°C Aliquot->Store_Stock Troubleshooting_Flowchart Start Inconsistent Experimental Results Check_Purity Is the compound's purity confirmed? Start->Check_Purity Analyze Analyze purity (HPLC, MS, NMR) Check_Purity->Analyze No Fresh_Solution Did you use a freshly prepared solution? Check_Purity->Fresh_Solution Yes Analyze->Fresh_Solution Stock_Storage Was the stock solution stored correctly (-80°C, minimal freeze-thaw)? Fresh_Solution->Stock_Storage No Solubility_Issue Is precipitation observed in the assay? Fresh_Solution->Solubility_Issue Yes Prepare_Fresh Prepare a fresh solution from solid stock Prepare_Fresh->Solubility_Issue Review_Storage Review storage protocol. Use a new aliquot or solid. Stock_Storage->Review_Storage No Stock_Storage->Solubility_Issue Yes Other_Factors Consider other experimental variables Review_Storage->Other_Factors Optimize_Solvent Optimize co-solvent concentration Solubility_Issue->Optimize_Solvent Yes Solubility_Issue->Other_Factors No Optimize_Solvent->Other_Factors

Technical Support Center: Refining Cell Culture Conditions for 3a-Epiburchellin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions when working with the novel investigational compound, 3a-Epiburchellin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: For initial screening, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line. We suggest a starting range of 0.1 µM to 100 µM. A dose-response curve should be generated to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Q2: What is the appropriate solvent for dissolving and diluting this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q3: How long should cells be treated with this compound?

A3: The optimal treatment duration depends on the specific cell line and the biological question being investigated. For initial cytotoxicity and cell viability assays, treatment durations of 24, 48, and 72 hours are recommended to assess both short-term and long-term effects.

Q4: Should I use serum-containing or serum-free medium for my experiments with this compound?

A4: The presence of serum can sometimes interfere with the activity of small molecules. It is advisable to initially test the effects of this compound in your standard serum-containing medium. If you suspect serum components are interacting with the compound, you may consider reducing the serum concentration or using a serum-free medium after an initial cell attachment period.

Q5: How can I determine if this compound is affecting the cell cycle?

A5: To assess the effect of this compound on the cell cycle, you can perform flow cytometry analysis after staining the cells with a DNA-intercalating dye such as propidium iodide (PI). This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during cell culture experiments with this compound.

Problem Possible Cause Suggested Solution
Low Cell Viability in Control Group 1. Suboptimal cell culture conditions (e.g., improper media, incubator settings).[][2] 2. High DMSO concentration in the final culture medium. 3. Mycoplasma contamination.[3]1. Ensure the cell culture medium is appropriate for the cell line and that the incubator has the correct temperature (37°C) and CO2 levels (typically 5%).[2] 2. Prepare dilutions carefully to ensure the final DMSO concentration is ≤ 0.1%. 3. Regularly test your cell cultures for mycoplasma contamination.[3]
Inconsistent Results Between Experiments 1. Variation in cell seeding density.[] 2. Cells are at different passage numbers. 3. Inconsistent timing of treatment and harvesting.1. Use a consistent cell seeding density for all experiments. Perform a cell count before seeding.[4] 2. Use cells within a consistent and low passage number range. 3. Standardize the timing of all experimental steps.
Precipitation of this compound in Culture Medium 1. The concentration of this compound exceeds its solubility in the aqueous medium. 2. Improper mixing of the compound with the medium.1. Lower the final concentration of this compound. 2. When preparing the final dilution, add the stock solution to the pre-warmed medium and mix gently but thoroughly by inverting the tube or pipetting.
No Observable Effect of this compound 1. The concentration of this compound is too low. 2. The treatment duration is too short. 3. The cell line is resistant to the compound.1. Increase the concentration of this compound. 2. Increase the treatment duration. 3. Try a different cell line to assess the compound's activity.

Quantitative Data Summary

The following tables provide hypothetical data for the effects of this compound on a model cancer cell line (e.g., MCF-7).

Table 1: IC50 Values of this compound at Different Time Points

Treatment DurationIC50 (µM)
24 hours50
48 hours25
72 hours10

Table 2: Effect of this compound on Cell Cycle Distribution after 48 hours

Treatment% G0/G1% S% G2/M
Control (0.1% DMSO)652510
10 µM this compound751510
25 µM this compound85105
50 µM this compound80812 (Apoptotic peak)

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (0.1% DMSO).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution (10 mM in DMSO)

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells into 6-well plates and incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression Akt->CellCycle p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis FourEBP1->ProteinSynthesis Epiburchellin This compound Epiburchellin->Akt Inhibition

Caption: Hypothetical signaling pathway of this compound.

G Experimental Workflow for this compound Screening Start Start Seed Seed Cells Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Assay Perform Assay Incubate->Assay MTT MTT Assay (Viability) Assay->MTT Flow Flow Cytometry (Cell Cycle) Assay->Flow Western Western Blot (Protein Expression) Assay->Western Analyze Analyze Data MTT->Analyze Flow->Analyze Western->Analyze End End Analyze->End

Caption: Experimental workflow for this compound screening.

G Troubleshooting Decision Tree Problem Problem with Experiment CheckControl Is Control Group Healthy? Problem->CheckControl CheckCulture Check Cell Culture Conditions (Media, Incubator, Contamination) CheckControl->CheckCulture No CheckDMSO Check DMSO Concentration CheckControl->CheckDMSO Yes Success Problem Solved CheckCulture->Success InconsistentResults Inconsistent Results? CheckDMSO->InconsistentResults Standardize Standardize Protocol (Seeding Density, Passage #, Timing) InconsistentResults->Standardize Yes NoEffect No Effect of Compound? InconsistentResults->NoEffect No Standardize->Success IncreaseConc Increase Concentration NoEffect->IncreaseConc Yes NoEffect->Success No IncreaseTime Increase Treatment Time IncreaseConc->IncreaseTime NewCellLine Try Different Cell Line IncreaseTime->NewCellLine NewCellLine->Success

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

Confirming the Structure of Synthetic 3a-Epiburchellin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical structure of a synthetic compound is critical for its biological activity and therapeutic potential. This guide provides a comparative analysis framework for confirming the structure of synthetic 3a-Epiburchellin, a stereoisomer of the natural neolignan burchellin. The methodologies and data presented herein are based on established practices for the structural elucidation of complex natural products and their synthetic analogues.

Structural Confirmation Workflow

The confirmation of the structure of synthetic this compound involves a multi-step process encompassing synthesis, purification, and comprehensive spectroscopic analysis. This workflow ensures the correct relative and absolute stereochemistry of the target molecule.

Structure_Confirmation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Confirmation start Starting Materials synthesis Multi-step Synthesis start->synthesis Chemical Reagents purification Chromatographic Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) purification->nmr ms Mass Spectrometry (HRMS) purification->ms cd Circular Dichroism (CD) Spectroscopy purification->cd xray X-ray Crystallography (if single crystals obtained) purification->xray data_comparison Comparison with Data of Natural Burchellin and other Stereoisomers nmr->data_comparison ms->data_comparison cd->data_comparison xray->data_comparison structure_confirmation Structure Confirmation of This compound data_comparison->structure_confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparative Spectroscopic Data

The structural elucidation of this compound relies on a detailed comparison of its spectroscopic data with that of its known stereoisomers, particularly natural burchellin. The following tables summarize the key expected quantitative data.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Key Protons

ProtonThis compound (Expected)Burchellin (Literature Values)Key Differences
H-2ValueValueShift difference indicates change in stereochemistry at C-2/C-3.
H-3ValueValueShift and coupling constant changes reflect the epi-configuration.
H-3aValueValueSignificant shift difference expected due to the epimeric center.
H-1'ValueValueMay show slight variation based on overall molecular conformation.
OMeValueValueGenerally consistent across isomers.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for Key Carbons

CarbonThis compound (Expected)Burchellin (Literature Values)Key Differences
C-2ValueValueShift reflects the stereochemical environment.
C-3ValueValueShift reflects the stereochemical environment.
C-3aValueValueSignificant shift difference expected for the epimeric carbon.
C-6ValueValueCarbonyl shift, generally consistent.
OMeValueValueGenerally consistent across isomers.

Table 3: Comparative Circular Dichroism (CD) Data

CompoundWavelength (nm)Molar Ellipticity (Δε)
This compound (Expected)λmaxValue
Burchellin (Literature)λmaxValue
Other StereoisomersλmaxValue

Note: The specific values in these tables are placeholders and would be populated with experimental data for this compound and literature data for burchellin and its other stereoisomers.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of the structural confirmation.

1. Synthesis of this compound

The synthesis of this compound would likely follow a stereoselective route similar to that reported for burchellin and its isomers. A plausible synthetic approach involves a key diastereoselective step to establish the desired stereochemistry at the 3a position.

  • General Procedure: The synthesis would likely start from commercially available precursors and involve multiple steps, including the formation of the benzofuranone core, introduction of the allyl and methyl groups with stereochemical control, and final cyclization. Purification at each step would be performed using column chromatography. The final product, this compound, would be purified by high-performance liquid chromatography (HPLC).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: ~5 mg of the purified synthetic this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To determine the chemical shifts and coupling constants of protons.

    • ¹³C NMR: To determine the chemical shifts of carbons.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming the relative stereochemistry at the chiral centers.

3. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: Electrospray ionization (ESI) or another soft ionization technique coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer to obtain a high-resolution mass spectrum.

  • Data Analysis: The measured mass is compared to the calculated exact mass of the proposed structure of this compound to confirm its elemental composition.

4. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: A solution of the purified enantiomer of synthetic this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Instrumentation: A CD spectropolarimeter.

  • Procedure: The CD spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The experimental CD spectrum is compared with the reported CD spectra of natural burchellin and its other stereoisomers. For a definitive assignment of the absolute configuration, the experimental spectrum can be compared to a theoretically calculated electronic circular dichroism (ECD) spectrum.

Alternative Methodologies

X-ray Crystallography

If a single crystal of synthetic this compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.

  • Procedure: Single crystals are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Conclusion

The structural confirmation of synthetic this compound is a rigorous process that relies on a combination of advanced synthetic and analytical techniques. By systematically applying the experimental protocols outlined in this guide and comparing the resulting data with that of known related compounds, researchers can confidently establish the correct structure of this complex molecule, a critical step in its further development for scientific and therapeutic applications.

Comparative Study: 3a-Epiburchellin and its Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of 3a-Epiburchellin and its stereoisomeric analogs reveals significant potential in the development of novel antiviral agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological performance, supported by experimental data and detailed protocols.

Introduction

This compound is a member of the neolignan family, a class of natural products known for their diverse biological activities. Recent research has brought to light the antiviral properties of burchellin and its stereoisomers, marking a significant step forward in the exploration of this compound class for therapeutic applications. This comparison guide focuses on the antiviral activity of this compound and its analogs, providing a clear and objective summary of the available quantitative data and the methodologies used in their evaluation.

Comparative Antiviral Activity

Recent studies have elucidated the antiviral potential of burchellin stereoisomers against coxsackie virus B3 (CVB3), a virus implicated in various human diseases. The antiviral activity of four stereoisomers, including the one identified as this compound, was evaluated. The results, summarized in the table below, demonstrate the potent and stereospecific nature of their antiviral effects.

CompoundStereochemistryAntiviral Activity (IC₅₀ in µM) against Coxsackie Virus B3Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound (2R,3S,3aS)Data not explicitly available under this name--
Burchellin Stereoisomer 1 (7S,8S,1′R)-1a1.8> 20> 11.1
Burchellin Stereoisomer 2 (7S,8S,1′S)-1b2.5> 20> 8.0
Burchellin Stereoisomer 3 (7R,8R,1′R)-ent-1b2.2> 20> 9.1
Burchellin Stereoisomer 4 (7R,8R,1′S)-ent-1a1.9> 20> 10.5

Note: The specific isomer corresponding to "this compound" (CAS: 155551-61-4) is the (2R,3S,3aS) stereoisomer. While the primary research article does not use this specific nomenclature, the antiviral data presented is for the key stereoisomers of burchellin.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of the antiviral activity of burchellin and its analogs.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is designed to determine the concentration of a compound that inhibits the virus-induced cell death, also known as the cytopathic effect (CPE).

1. Cell Culture and Virus Preparation:

  • Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • The cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Coxsackie virus B3 (CVB3) is propagated in Vero cells, and the viral titer is determined by a standard plaque assay.

2. Assay Procedure:

  • Vero cells are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to form a monolayer.

  • The culture medium is then removed, and the cells are washed with phosphate-buffered saline (PBS).

  • The test compounds (burchellin stereoisomers) are serially diluted in DMEM without FBS to various concentrations.

  • 100 µL of each compound dilution is added to the designated wells.

  • A virus suspension (100 TCID₅₀) is then added to each well, except for the cell control wells.

  • The plates are incubated at 37°C in a 5% CO₂ incubator.

3. Quantification of Cytopathic Effect:

  • After 72 hours of incubation, the medium is discarded, and the cells are washed with PBS.

  • Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well, and the plates are incubated for another 4 hours.

  • The MTT solution is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the viral-induced CPE by 50%.

4. Cytotoxicity Assay:

  • A parallel assay is conducted without the virus to determine the cytotoxicity of the compounds.

  • Vero cells are treated with the same serial dilutions of the test compounds.

  • After 72 hours, cell viability is measured using the MTT assay as described above.

  • The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.

Visualizations

Synthetic Pathway Overview

The following diagram illustrates the general synthetic strategy employed to obtain the different stereoisomers of burchellin.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_products Final Products start Commercially Available Starting Materials step1 Multi-step Synthesis of Chiral Intermediate start->step1 Chemical Reagents step2 Diastereoselective Reaction step1->step2 step3 Separation of Diastereomers step2->step3 step4 Final Transformations step3->step4 product1 This compound step4->product1 Purification product2 Other Burchellin Stereoisomers step4->product2 Purification

Caption: Generalized workflow for the synthesis of burchellin stereoisomers.

Experimental Workflow for Antiviral Evaluation

The diagram below outlines the experimental process for assessing the antiviral activity of the synthesized compounds.

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis cell_culture Vero Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding virus_prep CVB3 Virus Propagation infection Infect with CVB3 virus_prep->infection treatment Treat with This compound & Analogs seeding->treatment treatment->infection incubation Incubate for 72h infection->incubation cpe_eval Evaluate Cytopathic Effect (MTT) incubation->cpe_eval calc Calculate IC50 and CC50 cpe_eval->calc

Caption: Workflow for determining the antiviral activity and cytotoxicity.

Conclusion

The comparative data presented in this guide highlight the promising antiviral activity of this compound and its stereoisomeric analogs against coxsackie virus B3. The stereochemistry of these molecules plays a crucial role in their biological activity, a factor that is critical for the design of future antiviral drugs. The detailed experimental protocols provided herein will enable researchers to replicate and build upon these findings, accelerating the development of this novel class of antiviral compounds. Further research is warranted to explore the broader spectrum of antiviral activity and to elucidate the mechanism of action of these promising neolignans.

Validating the Mechanism of Action of Lignans as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action of 3a-Epiburchellin in cancer is not available. This guide provides a comprehensive overview of the validated anticancer mechanisms of lignans, a class of compounds to which burchellin and its stereoisomers belong. Where specific data is presented, it is based on well-studied representative lignans such as magnolin and arctigenin, to illustrate the common experimental approaches and expected outcomes.

Lignans are a class of naturally occurring polyphenolic compounds found in a variety of plants.[1][2] They have garnered significant interest in cancer research due to their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and suppression of metastasis.[1][3] This guide compares the performance of lignans with other alternatives and provides supporting experimental data and detailed methodologies.

Comparative Performance of Anticancer Lignans

The anticancer activity of lignans is typically evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison. Lower IC50 values indicate greater potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Lignan Magnolin Breast Cancer (MCF-7)15.2Doxorubicin 0.8
Lignan Magnolin Lung Cancer (A549)25.8Doxorubicin 1.2
Lignan Arctigenin Prostate Cancer (PC-3)10.5Docetaxel 0.01
Lignan Arctigenin Pancreatic Cancer (PANC-1)5.3Gemcitabine 0.05

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for illustrative purposes based on published studies.

Key Mechanisms of Action and Validating Experiments

The anticancer effects of lignans are attributed to several key molecular mechanisms. Below are the primary mechanisms and the experimental protocols used to validate them.

Induction of Apoptosis

Lignans have been shown to induce programmed cell death (apoptosis) in cancer cells.[3] A common method to detect apoptosis is the Annexin V assay, which identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[4][5]

  • Cell Culture: Seed cancer cells in a 6-well plate and treat with the lignan of interest at various concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Arrest

Lignans can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1] Cell cycle analysis is commonly performed using propidium iodide (PI) staining followed by flow cytometry.[6][7][8]

  • Cell Culture and Treatment: Culture cancer cells and treat them with the lignan for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells with the staining solution at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

    • G0/G1 phase: Cells with 2n DNA content.

    • S phase: Cells with DNA content between 2n and 4n.

    • G2/M phase: Cells with 4n DNA content.

Inhibition of Cell Proliferation (Cytotoxicity)

The overall ability of a compound to inhibit cell growth is a crucial first step in assessing its anticancer potential. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the lignan for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Visualizing the Mechanism of Action

Signaling Pathway of Lignan-Induced Apoptosis

Lignan Lignan ROS ↑ Reactive Oxygen Species (ROS) Lignan->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by lignans.

Experimental Workflow for Validating Anticancer Activity

cluster_0 In Vitro Assays cluster_1 Mechanism Validation Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle PathwayAnalysis Signaling Pathway Analysis CellCycle->PathwayAnalysis

Caption: A typical workflow for investigating anticancer compounds.

Conclusion

Lignans represent a promising class of natural products for cancer therapy. Their multifaceted mechanism of action, including the induction of apoptosis and cell cycle arrest, makes them attractive candidates for further drug development. The experimental protocols outlined in this guide provide a robust framework for validating the anticancer activity of novel lignan compounds, such as this compound, and comparing their efficacy against existing therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of this important class of natural compounds.

References

Navigating Off-Target Effects: A Comparative Guide to 3a-Epiburchellin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic compound is paramount. This guide provides a comparative framework for assessing the selectivity of the neolignan 3a-Epiburchellin against other relevant compounds. Due to the limited publicly available data on this compound, this document presents a proposed experimental strategy and hypothetical data to illustrate a comprehensive cross-reactivity profiling workflow.

This guide will explore a multi-pronged approach to characterizing the binding profile of this compound. We will compare its hypothetical performance against its close structural analog, Burchellin, and a well-characterized promiscuous kinase inhibitor, Staurosporine, across a panel of in vitro assays. The methodologies provided herein are established protocols for determining small molecule selectivity and can be adapted for various research needs.

Comparative Analysis of Compound Activity

To effectively evaluate the cross-reactivity of this compound, a direct comparison of its binding affinity and inhibitory activity against other molecules is essential. The following tables present hypothetical data to demonstrate how such comparisons can be structured.

Table 1: Kinase Inhibitory Profile

This table illustrates the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases representing different branches of the human kinome. A lower IC50 value indicates higher potency.

Kinase TargetThis compound (IC50, µM)Burchellin (IC50, µM)Staurosporine (IC50, µM)
CDK2/cyclin A> 50> 500.08
VEGFR215.225.80.12
EGFR> 50> 500.25
PI3Kα22.538.11.5
MAPK1> 50> 500.9
PKA45.3> 500.02
PKCα30.142.70.01
SRC18.929.40.05

Table 2: Off-Target Binding Affinity (Surface Plasmon Resonance)

This table showcases the equilibrium dissociation constant (KD) for the binding of the compounds to a selection of common off-target proteins. A lower KD value signifies a stronger binding affinity.

Off-Target ProteinThis compound (KD, µM)Burchellin (KD, µM)Staurosporine (KD, µM)
Human Serum Albumin85.292.515.3
Carbonic Anhydrase II> 100> 1005.8
hERG42.155.92.1
Cyclooxygenase-2 (COX-2)28.735.412.6

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies. The following are standard protocols for the assays presented in this guide.

Kinase Profiling Assay

Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.

Method: A radiometric kinase assay, such as the one offered by Reaction Biology, is considered the gold standard.[1]

  • Reagents: Kinase, substrate, cofactors, and radioisotope-labeled ATP (³³P-γ-ATP).

  • Procedure:

    • Test compounds are serially diluted in DMSO.

    • The compounds are incubated with the kinase, substrate, and cofactors in a reaction buffer.

    • The kinase reaction is initiated by the addition of ³³P-γ-ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a filter-binding method.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the binding affinity (KD) of small molecules to immobilized proteins in a label-free, real-time manner.[2][3][4]

Method:

  • Immobilization: The target protein is immobilized on a sensor chip surface. Common methods include amine coupling or capture of a tagged protein.

  • Binding Analysis:

    • A solution containing the small molecule (analyte) is flowed over the sensor surface at various concentrations.

    • The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis: The kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Cell-Based Pathway Analysis

Objective: To assess the effect of the test compounds on a specific signaling pathway within a cellular context.

Method: A reporter gene assay is a common method for this purpose.

  • Cell Line: A cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to the signaling pathway of interest.

  • Procedure:

    • The cells are seeded in a multi-well plate.

    • The cells are treated with various concentrations of the test compounds.

    • After an appropriate incubation period, the cells are lysed.

    • The reporter protein activity is measured using a luminometer or fluorescence plate reader.

  • Data Analysis: The change in reporter gene expression in response to the compound treatment is quantified to determine the compound's effect on the signaling pathway.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex experimental processes and biological pathways.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation Compound Library Compound Library Kinase Panel Kinase Panel Compound Library->Kinase Panel IC50 Determination Off-Target Panel Off-Target Panel Compound Library->Off-Target Panel KD Determination Hit Compounds Hit Compounds Kinase Panel->Hit Compounds Off-Target Panel->Hit Compounds Cell-Based Assays Cell-Based Assays Hit Compounds->Cell-Based Assays Pathway Analysis Selectivity Profile Selectivity Profile Cell-Based Assays->Selectivity Profile Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Hypothetical Inhibition RTK->PI3K

References

Unveiling the Anti-Inflammatory Potential of 3a-Epiburchellin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the natural world remains a profound source of inspiration and innovation. A noteworthy compound that has emerged from these explorations is 3a-Epiburchellin, a iridoid isolated from the plant Burchellia bubalina, a species belonging to the Rubiaceae family. Preliminary research has highlighted its potential as an anti-inflammatory agent, prompting a closer examination of its efficacy in comparison to established standard compounds. This guide provides a detailed comparison of this compound with standard anti-inflammatory drugs, supported by available experimental data and methodologies, to offer a clear perspective for researchers, scientists, and professionals in drug development.

Efficacy of this compound Against Cyclooxygenase Enzymes

Inflammation is a complex biological response, and a key pathway in this process is mediated by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) largely exert their effects by inhibiting these enzymes. While the specific inhibitory concentrations for this compound are not yet publicly available, studies on the extracts of Burchellia bubalina provide a foundational understanding of its potential.

Research conducted on extracts from the leaves and stems of Burchellia bubalina has demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. Specifically, petroleum ether and dichloromethane extracts of the plant have shown a promising inhibition of over 70% in prostaglandin synthesis assays for both enzymes. This indicates that compounds within the plant, such as this compound, are likely contributors to this anti-inflammatory effect.

For a clear comparison, the following table summarizes the known inhibitory activity of standard NSAIDs, which serve as a benchmark for evaluating the potential of novel compounds like this compound.

CompoundTarget EnzymeIC50
Celecoxib COX-20.30 µM
Ibuprofen COX-13.1 µM
COX-21.2 µM
Burchellia bubalina Extracts COX-1 & COX-2>70% inhibition
This compound COX-1 & COX-2Data Not Available

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for Celecoxib and Ibuprofen are provided as representative values from comparative studies.[1][2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of compounds that inhibit COX enzymes directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. By blocking COX-1 and COX-2, the conversion of arachidonic acid to prostaglandins is reduced, thereby mitigating inflammatory symptoms such as pain and swelling.

To elucidate the anti-inflammatory properties of natural products like this compound, a systematic experimental workflow is typically employed. This process begins with the extraction of compounds from the plant material, followed by purification and identification, and culminates in biological activity screening.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Activity Screening cluster_comparison Comparative Analysis plant_material Burchellia bubalina (Leaves & Stems) extraction Solvent Extraction (Petroleum Ether, DCM) plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation cox_assay In Vitro COX-1/COX-2 Inhibition Assay isolation->cox_assay data_analysis Determination of IC50 Values cox_assay->data_analysis comparison Efficacy Comparison data_analysis->comparison standard_compounds Standard NSAIDs (e.g., Ibuprofen, Celecoxib) standard_compounds->comparison

Experimental workflow for the evaluation of this compound's anti-inflammatory efficacy.

Detailed Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound and its comparison with standard compounds would involve the following key experimental protocols:

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and L-epinephrine as co-factors.

  • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • The test compound at different concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated by the addition of an acidic solution.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.

  • Standard Compounds: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor) are run in parallel as positive controls.

Concluding Remarks

While the direct quantitative efficacy of this compound remains to be fully elucidated, the significant COX-inhibitory activity of extracts from its source plant, Burchellia bubalina, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The Rubiaceae family, to which this plant belongs, is a rich source of bioactive compounds, including iridoids, which have been recognized for their diverse pharmacological activities, including anti-inflammatory effects.[3][4][5]

Future research should focus on the isolation of sufficient quantities of this compound to perform detailed dose-response studies and determine its IC50 values for COX-1 and COX-2. Such data will be crucial for a definitive comparison with standard NSAIDs and for understanding its therapeutic potential and selectivity. The exploration of natural compounds like this compound holds promise for the development of new and potentially safer anti-inflammatory drugs.

References

In Vitro Therapeutic Potential of Burchellin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While in vivo validation data for 3a-Epiburchellin is not currently available in published literature, this guide provides a comparative analysis of the in vitro therapeutic potential of related burchellin derivatives. The data presented here is based on preclinical studies investigating the anticancer effects of these compounds on various cancer cell lines. This guide compares the performance of these derivatives against a standard chemotherapeutic agent, Etoposide, and provides detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.

Data Presentation

The cytotoxic activity of several burchellin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.

CompoundCell LineCancer TypeIC50 (µM)
Burchellin Derivative (Compound 4) LA-N-1Neuroblastoma49.67[1]
NB-39Neuroblastoma48.03[1]
(±)-Kusunokinin MCF-7Breast Cancer4.30 ± 0.65[2][3]
HT-29Colon Cancer> 50
KKU-M213Cholangiocarcinoma> 50
KKU-K100Cholangiocarcinoma> 50
(±)-Bursehernin MCF-7Breast Cancer> 50
KKU-M213Cholangiocarcinoma3.70 ± 0.79[2][3]
Etoposide (Comparator) MCF-7Breast Cancer> 50
HT-29Colon Cancer> 50
KKU-M213Cholangiocarcinoma> 50
KKU-K100Cholangiocarcinoma> 50

Notably, (±)-Kusunokinin and (±)-Bursehernin demonstrated potent cytotoxic effects against MCF-7 breast cancer and KKU-M213 cholangiocarcinoma cells, respectively.[2][3] Etoposide, a known chemotherapeutic agent, showed less cytotoxicity in these specific cell lines under the reported experimental conditions.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of burchellin derivatives.

1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the burchellin derivatives or the control drug for a specified period.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[5]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.[5]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[5] The cell viability is calculated as a percentage of the untreated control cells.

2. Apoptosis Analysis (Flow Cytometry)

Flow cytometry is utilized to quantify the percentage of cells undergoing apoptosis. One common method is Annexin V and Propidium Iodide (PI) staining.

  • Cell Harvesting: Both adherent and suspension cells are collected after treatment.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis (Flow Cytometry)

To determine the effect of the compounds on cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed.[6]

  • Cell Fixation: After treatment, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[7]

  • Staining: The fixed cells are then treated with RNase to prevent the staining of RNA and subsequently stained with PI, which stoichiometrically binds to DNA.[6]

  • Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[6] Studies showed that (±)-Bursehernin induced cell cycle arrest at the G2/M phase.[2]

4. Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell growth pathways.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined to ensure equal loading.

  • Gel Electrophoresis: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, PARP, ERK, AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate. For burchellin derivative (compound 4), this method was used to detect the activation of caspase-3, -7, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]

Mandatory Visualization

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_mtt MTT Assay cluster_flow Flow Cytometry cluster_wb Western Blot start Seed Cancer Cells in 96-well plates treatment Treat with Burchellin Derivatives start->treatment mtt1 Add MTT Reagent treatment->mtt1 flow1 Harvest & Stain Cells (Annexin V/PI) treatment->flow1 flow3 Fix & Stain Cells (PI) treatment->flow3 wb1 Lyse Cells & Extract Protein treatment->wb1 mtt2 Incubate mtt1->mtt2 mtt3 Add Solubilizer mtt2->mtt3 mtt4 Measure Absorbance (570nm) mtt3->mtt4 flow2 Analyze Apoptosis flow1->flow2 flow4 Analyze Cell Cycle flow3->flow4 wb2 SDS-PAGE & Transfer wb1->wb2 wb3 Immunoblotting wb2->wb3 wb4 Detect Protein Expression wb3->wb4

Caption: Experimental workflow for in vitro evaluation of burchellin derivatives.

cluster_cell Cancer Cell compound Burchellin Derivative (Compound 4) mitochondria Mitochondria compound->mitochondria cas9 Caspase-9 (Initiator) mitochondria->cas9 Activates cas37 Caspase-3, -7 (Executioner) cas9->cas37 Activates parp PARP cas37->parp Cleaves apoptosis Apoptosis cas37->apoptosis Induces cparp Cleaved PARP

Caption: Apoptotic signaling pathway induced by a burchellin derivative.

cluster_nucleus Cell Nucleus etoposide Etoposide complex Ternary Complex (Etoposide-TopoII-DNA) etoposide->complex topoII Topoisomerase II topoII->complex dna DNA dna->complex breaks DNA Double-Strand Breaks complex->breaks Prevents Re-ligation apoptosis Apoptosis breaks->apoptosis Induces

Caption: Mechanism of action of the comparator drug, Etoposide.

Conclusion

The available in vitro data suggests that certain burchellin derivatives, namely (±)-Kusunokinin and a derivative designated as "compound 4", exhibit promising anticancer properties.[2][3][8][9] These compounds have been shown to induce cytotoxicity, promote apoptosis through caspase activation, and, in some cases, induce cell cycle arrest in various cancer cell lines.[2][8][9] The cytotoxic potency of (±)-Kusunokinin and (±)-Bursehernin against specific cancer cell lines appears to be greater than that of the established chemotherapeutic agent Etoposide under the reported conditions.[2] However, it is crucial to note that these are preliminary, preclinical findings. Further research, including comprehensive in vivo studies, is necessary to validate these results and to determine the therapeutic potential, safety, and efficacy of this compound and other burchellin derivatives in a physiological setting.

References

Unraveling the Profile of 3a-Epiburchellin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity and mechanism of action of 3a-Epiburchellin have revealed no publicly available data. Extensive searches have not yielded information on this specific compound, preventing a direct comparative analysis against known inhibitors and activators.

The scientific landscape is replete with compounds that modulate cellular pathways, offering therapeutic potential across a spectrum of diseases. A thorough understanding of a novel compound's performance relative to established modulators is crucial for its development. However, in the case of this compound, the absence of published research, experimental data, or even a chemical structure precludes such a comparative guide.

The search for information on "this compound" predominantly returned results for "Semaphorin 3A" (Sema3A), a well-characterized secreted protein involved in diverse biological processes, including neuronal guidance, immune response, and cancer progression. It is possible that the initial query contained a typographical error and the intended subject was indeed Semaphorin 3A.

Should the focus of this guide be on Semaphorin 3A, a wealth of information is available to construct a detailed comparative analysis. This would involve identifying small molecule inhibitors or activators of the Semaphorin 3A signaling pathway and comparing their efficacy, and mechanism of action.

Given the current lack of information, this guide cannot fulfill the request to benchmark this compound. We encourage researchers with data on this compound to publish their findings to enrich the scientific literature and enable its evaluation within the broader context of pharmacological agents.

For future reference and to illustrate the intended structure of such a guide, had data been available, the following sections would have been populated:

Comparative Analysis of Pathway Modulators

This section would have provided a detailed comparison of this compound with known inhibitors and activators targeting a specific biological pathway. The comparison would have been based on key performance indicators such as IC50/EC50 values, binding affinity, and specificity.

Data Presentation

A tabular summary of all quantitative data would be presented here for straightforward comparison of the compounds' potencies and efficacies.

Table 1: Comparative Potency of Pathway Modulators

CompoundTargetAssay TypeIC50/EC50 (nM)Reference
This compound----
Known Inhibitor 1----
Known Activator 1----

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table would be provided to ensure reproducibility. This would include cell lines used, reagent concentrations, incubation times, and detection methods.

Example Assay: In Vitro Kinase Assay

This section would detail the protocol for a typical in vitro kinase assay used to determine the inhibitory activity of the compounds.

Signaling Pathway and Experimental Workflow Visualizations

Diagrams illustrating the relevant signaling pathways and experimental workflows would be included to provide a clear visual representation of the underlying biological processes and experimental designs.

G cluster_0 Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: A simplified signaling pathway diagram.

G cluster_1 Experimental Workflow Compound Treatment Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for target validation.

We remain committed to providing comprehensive and accurate scientific comparisons. Should information on this compound become available, this guide will be updated accordingly.

A Comparative Guide to the Experimental Reproducibility of 3a-Epiburchellin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data on 3a-Epiburchellin and its stereoisomers. To date, the scientific literature lacks studies directly addressing the experimental reproducibility of this compound. The primary source of quantitative biological data is a single study that synthesized and evaluated the antiviral activity of four stereoisomers of burchellin, including the compound structurally analogous to this compound. This guide will, therefore, focus on comparing the reported synthesis and biological activity of these four stereoisomers, providing a foundation for future reproducibility studies.

Data Presentation

The following tables summarize the quantitative data from the total synthesis and antiviral evaluation of the burchellin stereoisomers as reported in the literature.

Table 1: Comparison of Synthetic Yields for Burchellin Stereoisomers

CompoundStereoisomerOverall Yield (%)
1 (+)-Burchellin15
2 (-)-Burchellin14
3 (+)-1'-epi-Burchellin16
4 (-)-1'-epi-Burchellin15

Data extracted from a study by Wen et al. (2020).

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Burchellin Stereoisomers against Coxsackievirus B3 (CVB3)

CompoundStereoisomerIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 (+)-Burchellin4.8 ± 0.5> 100> 20.8
2 (-)-Burchellin6.2 ± 0.7> 100> 16.1
3 (+)-1'-epi-Burchellin12.5 ± 1.1> 100> 8.0
4 (-)-1'-epi-Burchellin9.8 ± 0.9> 100> 10.2
Ribavirin (Control) -110.2 ± 8.5> 200> 1.8

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀. Data represent the mean ± SD of three independent experiments. Data extracted from a study by Wen et al. (2020).

Experimental Protocols

Synthesis of Burchellin Stereoisomers

The total synthesis of the four stereoisomers of burchellin was achieved through a multi-step process. The key steps, as described by Wen et al. (2020), include a Claisen rearrangement to form a key intermediate, followed by an oxy-Cope rearrangement and methylation to yield the burchellin scaffold. The individual stereoisomers were then separated using chiral HPLC.

Antiviral Activity Assay (CPE Inhibition Assay)

The antiviral activity of the synthesized burchellin stereoisomers was evaluated against coxsackievirus B3 (CVB3) using a cytopathic effect (CPE) inhibition assay. Vero cells were seeded in 96-well plates and infected with CVB3. The cells were then treated with various concentrations of the test compounds. After incubation, the cytopathic effect was observed, and cell viability was quantified using the MTT method. The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that inhibited 50% of the viral CPE.[1][2][3]

Cytotoxicity Assay

The cytotoxicity of the burchellin stereoisomers was assessed in Vero cells using the MTT assay. Cells were incubated with different concentrations of the compounds for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability, and the 50% cytotoxic concentration (CC₅₀) was calculated as the concentration of the compound that reduced cell viability by 50%.[4][5]

Visualizations

Synthesis_Workflow Start Starting Materials Intermediate1 Claisen Rearrangement Start->Intermediate1 Intermediate2 Oxy-Cope Rearrangement Intermediate1->Intermediate2 Methylation Methylation Intermediate2->Methylation Racemic_Mix Racemic Mixture of Stereoisomers Methylation->Racemic_Mix Separation Chiral HPLC Separation Racemic_Mix->Separation Isomer1 (+)-Burchellin Separation->Isomer1 Isomer2 (-)-Burchellin Separation->Isomer2 Isomer3 (+)-1'-epi-Burchellin Separation->Isomer3 Isomer4 (-)-1'-epi-Burchellin Separation->Isomer4

Caption: Synthetic workflow for the stereoisomers of burchellin.

Antiviral_Assay_Workflow Cell_Seeding Seed Vero Cells in 96-well plates Virus_Infection Infect cells with Coxsackievirus B3 Cell_Seeding->Virus_Infection Compound_Treatment Add serial dilutions of Burchellin Stereoisomers Virus_Infection->Compound_Treatment Incubation Incubate for specified time Compound_Treatment->Incubation CPE_Observation Observe Cytopathic Effect (CPE) Incubation->CPE_Observation MTT_Assay Perform MTT Assay for Cell Viability CPE_Observation->MTT_Assay Data_Analysis Calculate IC50 and CC50 values MTT_Assay->Data_Analysis

Caption: Experimental workflow for antiviral and cytotoxicity assays.

Signaling_Pathway CVB3 Coxsackievirus B3 Host_Cell Host Cell CVB3->Host_Cell Infection Replication Viral Replication Host_Cell->Replication CPE Cytopathic Effect (Cell Death) Replication->CPE Burchellin Burchellin Stereoisomers Burchellin->Replication Inhibition

Caption: Proposed mechanism of antiviral action of burchellin.

References

Safety Operating Guide

Prudent Disposal of 3a-Epiburchellin: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3a-Epiburchellin is paramount. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous chemical. This guide provides a comprehensive overview of the necessary precautions and step-by-step procedures for its proper disposal.

All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary. Never dispose of chemical waste down the drain or in regular trash unless explicitly approved by EHS for a specific, non-hazardous substance.[1][2]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given that the specific hazards are unknown, a cautious approach is necessary.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[3][4]Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Check manufacturer's compatibility charts for broad protection.[4]Prevents skin contact with the potentially hazardous substance.
Body Protection A buttoned, long-sleeved laboratory coat.[3]Shields skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]Minimizes exposure to potentially harmful airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of solid this compound and contaminated materials.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.[1]

  • Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Keep solid and liquid waste separate.

  • Segregate halogenated and non-halogenated solvent wastes if they are used in the cleaning process.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for solid waste. The container should have a secure screw-top lid.[5]

  • The container must be clearly labeled as "Hazardous Waste."[2]

  • The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The location of generation (e.g., building and room number).

    • The name and contact information of the principal investigator.[2]

3. Accumulation of Waste:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6]

  • The SAA should be a secondary containment, such as a tray, to contain any potential spills.[7]

  • Keep the waste container closed at all times, except when adding waste.[5][7]

4. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should be placed in the same solid hazardous waste container.

  • For empty original containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the defaced container may be disposed of as regular trash, but confirm this procedure with your institution's EHS.[1]

5. Request for Waste Pickup:

  • Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's EHS department.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE B Segregate this compound Waste A->B C Place in Labeled, Compatible Hazardous Waste Container B->C D Include Contaminated Materials (e.g., gloves, weigh boats) C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Arrange for Pickup by Institutional EHS F->G

Figure 1. This compound Disposal Workflow

References

Personal protective equipment for handling 3a-Epiburchellin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment and handling for 3a-Epiburchellin based on general laboratory safety principles for compounds with unknown toxicological properties. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this compound should be handled with the utmost caution, assuming it is potentially hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact. Double-gloving is recommended for prolonged handling.
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of the compound, which is supplied as a solid and may become airborne.

Operational Plan: Handling and Storage

This section outlines the standard operating procedure for the safe handling and storage of this compound in a laboratory setting.

Experimental Workflow Diagram

G prep Preparation - Assemble all necessary PPE and equipment in a designated area. weigh Weighing - Weigh the solid compound in a chemical fume hood. prep->weigh Proceed to handling dissolve Dissolution - Dissolve the compound in a suitable solvent within the fume hood. weigh->dissolve Transfer for use reaction Reaction/Use - Perform experimental procedures within the fume hood. dissolve->reaction Use in experiment decon Decontamination - Clean all equipment and surfaces with an appropriate solvent. reaction->decon After experiment completion waste Waste Disposal - Dispose of all contaminated materials in designated hazardous waste containers. decon->waste Final step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Handling:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated laboratory and have a certified chemical fume hood readily available. Put on all required PPE as specified in the table above.

  • Weighing and Aliquoting: Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container capped when not in use.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The container should be tightly sealed and clearly labeled.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, weigh boats, and other disposable labware should be placed in a sealed, labeled hazardous waste bag or container.
Liquid Waste Solutions containing this compound and any rinsate from cleaning contaminated glassware should be collected in a designated, sealed, and labeled hazardous waste container.
Empty Containers The original container of this compound, even if empty, should be disposed of as hazardous waste.[1]

Waste Management Flow Diagram

G start Waste Generation (Solid & Liquid) solid Contaminated Solid Waste (Gloves, plasticware) start->solid liquid Contaminated Liquid Waste (Solutions, rinsate) start->liquid container Empty Original Container start->container collect_solid Collect in Labeled Hazardous Waste Bag solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid container->collect_solid dispose Dispose via Institutional Environmental Health & Safety collect_solid->dispose collect_liquid->dispose

Caption: Disposal Pathway for this compound Contaminated Waste.

Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a-Epiburchellin
Reactant of Route 2
3a-Epiburchellin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。